2-(3-chlorophenyl)quinoline-4-carbonyl Chloride
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLXQYLMQKHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride
An In-depth Technical Guide to 2-(3-chlorophenyl)quinoline-4-carbonyl chloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride, a key synthetic intermediate in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities.[1][2] This document details the chemical structure, physicochemical properties, and a robust, two-step synthesis pathway for the title compound, beginning with the formation of its carboxylic acid precursor. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss its application in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to the Quinoline Scaffold
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoline structure allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy. The title compound, 2-(3-chlorophenyl)quinoline-4-carbonyl chloride, serves as a highly reactive and versatile intermediate for the synthesis of a multitude of quinoline-4-carboxamide and ester derivatives, which are actively being investigated in drug discovery programs.[3][4]
Physicochemical Properties and Structure
The structure of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride is characterized by a quinoline core substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a reactive carbonyl chloride group.
Chemical Structure:
Table 1: Physicochemical Properties of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride
| Property | Value |
| Molecular Formula | C₁₆H₉Cl₂NO |
| Molecular Weight | 302.16 g/mol |
| Appearance | Typically a solid |
| Reactivity | Highly reactive, moisture-sensitive |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, DMF) |
| InChI Key | (Predicted) Based on related structures |
Note: Experimental physical properties like melting point may vary based on purity.
Synthesis of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride
The synthesis of the title compound is efficiently achieved in a two-step process. First, the precursor, 2-(3-chlorophenyl)quinoline-4-carboxylic acid, is synthesized. This is followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.
Step 1: Synthesis of the Precursor: 2-(3-chlorophenyl)quinoline-4-carboxylic acid
Several methods exist for the synthesis of the quinoline-4-carboxylic acid core. A classic and robust method is the Pfitzinger reaction , which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][5][6][7]
The reaction proceeds via the base-catalyzed hydrolysis and opening of the isatin ring to form an α-keto-aniline intermediate. This intermediate then condenses with the carbonyl compound (in this case, 3-chloroacetophenone) to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[7][8]
Detailed Experimental Protocol: Pfitzinger Synthesis
This protocol is a representative example for synthesizing the carboxylic acid precursor.
Materials:
-
Isatin
-
3'-Chloroacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid for acidification
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2.0 equivalents) in a mixture of absolute ethanol and water.
-
Isatin Addition: Add isatin (1.0 equivalent) to the basic solution and stir at room temperature for approximately 1 hour. The color of the mixture should change, indicating the opening of the isatin ring.[1]
-
Carbonyl Addition: To this solution, add 3'-chloroacetophenone (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (typically around 80-85°C) and maintain for 8-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with HCl or acetic acid to a pH of approximately 5-6.[9]
-
Isolation: The product, 2-(3-chlorophenyl)quinoline-4-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[9]
Step 2: Conversion to 2-(3-chlorophenyl)quinoline-4-carbonyl chloride
The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. The most common and effective reagent for this purpose is thionyl chloride (SOCl₂) .[10][11][12] This choice is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.[11][13]
The mechanism involves the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon.[10][13]
Detailed Experimental Protocol: Acyl Chloride Formation
Caution: This reaction should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.
Materials:
-
2-(3-chlorophenyl)quinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Aprotic solvent (e.g., Toluene or Dichloromethane, optional)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with a sodium hydroxide solution), place the 2-(3-chlorophenyl)quinoline-4-carboxylic acid (1.0 equivalent).
-
Reagent Addition: Add an excess of freshly distilled thionyl chloride (typically 5-10 equivalents), either neat or in a suitable aprotic solvent.[3][14]
-
Reflux: Heat the mixture to reflux (approximately 80°C for neat SOCl₂) for 3-5 hours.[3] The reaction is typically complete when the evolution of gases ceases.
-
Isolation: After completion, cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (using a vacuum pump protected by a base trap).
-
Final Product: The resulting solid residue is the crude 2-(3-chlorophenyl)quinoline-4-carbonyl chloride. Due to its high reactivity, it is often used immediately in the next synthetic step without further purification.[3][4]
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for 2-(3-chlorophenyl)quinoline-4-carbonyl chloride.
Spectroscopic Characterization
Full characterization of the final product and its precursor is essential for confirming its identity and purity. While specific spectra for the title compound are not widely published, characterization would typically involve the following analyses, with expected results based on its structure:
-
¹H NMR: Signals corresponding to the aromatic protons on both the quinoline and chlorophenyl ring systems. The number of protons, their splitting patterns (singlets, doublets, triplets, multiplets), and chemical shifts would confirm the substitution pattern.[3][9]
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the characteristic downfield shift for the carbonyl carbon of the acyl chloride.[3]
-
IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride. This is a higher frequency compared to the carboxylic acid precursor's carbonyl stretch (~1700 cm⁻¹).[3][15] The broad O-H stretch from the carboxylic acid would be absent.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) would also be observable.[9]
Applications in Research and Drug Development
Role as a Versatile Synthetic Intermediate
The primary utility of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride lies in its high reactivity as an acylating agent. The carbonyl chloride group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This allows for the straightforward synthesis of large libraries of derivatives, most commonly amides and esters.[3][4]
This reactivity is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying the group at the 4-position can significantly impact a compound's biological activity, selectivity, and pharmacokinetic profile.
Biological Activities of Derivatives
Derivatives synthesized from 2-(3-chlorophenyl)quinoline-4-carbonyl chloride have shown promise in several therapeutic areas:
-
Anticancer Activity: Many quinoline-4-carboxamides exhibit potent anticancer properties. For instance, derivatives of the precursor acid have been investigated as selective inhibitors of Histone Deacetylases (HDACs), particularly HDAC3.[9][16] HDACs are critical enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[9] Other derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and SIRT3.[17][18]
-
Antibacterial Activity: The quinoline core is famous for its antibacterial properties (e.g., fluoroquinolones). Novel quinoline-4-carboxamide derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[3][4]
-
Antimalarial Activity: The quinoline scaffold is central to antimalarial drugs like chloroquine. Extensive research has focused on synthesizing new quinoline-4-carboxamides to combat drug-resistant strains of Plasmodium falciparum.[19][20]
Conceptual Workflow: From Intermediate to Bioactive Compound
Caption: Conceptual pathway from the acyl chloride intermediate to a bioactive derivative.
Conclusion
2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a high-value chemical intermediate whose importance is derived from the therapeutic potential of the quinoline scaffold. Its synthesis, via established methods like the Pfitzinger reaction followed by conversion with thionyl chloride, is robust and well-documented. The compound's primary role as a reactive building block enables the facile creation of diverse libraries of quinoline-4-carboxamides and esters. These derivatives are at the forefront of research for new anticancer, antibacterial, and antimalarial agents, making the title compound a cornerstone molecule for drug discovery and development professionals.
References
-
Scribd. Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Pfitzinger Quinoline Synthesis.
-
Wikipedia. Pfitzinger reaction. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Thai Journal of Pharmaceutical Sciences. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PMC. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]
-
Amerigo Scientific. 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride. [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
ResearchGate. (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
PubChemLite. 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2). [Link]
-
ScienceDirect. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. [Link]
-
Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
-
PMC. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. [Link]
- Google Patents.
-
PMC. 2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline. [Link]
-
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 4. thaiscience.info [thaiscience.info]
- 5. scribd.com [scribd.com]
- 6. iipseries.org [iipseries.org]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 18. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 20. pubs.acs.org [pubs.acs.org]
molecular weight and formula of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride
An In-Depth Technical Guide to 2-(3-chlorophenyl)quinoline-4-carbonyl chloride
A Versatile Intermediate for Advanced Drug Discovery and Medicinal Chemistry
This whitepaper provides a comprehensive technical overview of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride, a key reactive intermediate in the synthesis of novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this guide details the compound's core chemical properties, synthesis, reactivity, and its significant applications in modern pharmacology.
Core Chemical Properties and Structure
2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a complex heterocyclic compound built on a quinoline scaffold. The presence of a reactive carbonyl chloride group at the 4-position and a 3-chlorophenyl substituent at the 2-position defines its unique chemical behavior and utility as a synthetic building block.
Molecular Formula and Weight
The fundamental properties of the compound are summarized below. The molecular formula is C₁₆H₉Cl₂NO.
| Property | Value |
| Molecular Formula | C₁₆H₉Cl₂NO |
| Molecular Weight | 302.16 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)quinoline-4-carbonyl chloride |
| Core Scaffold | 2-Phenylquinoline |
The structure features a planar quinoline ring system, which contributes to potential π-π stacking interactions in biological targets, and a highly electrophilic carbonyl chloride group, which is the primary site of reactivity.
Synthesis and Workflow
The synthesis of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride is most commonly achieved via a two-step process that begins with the corresponding carboxylic acid.
Step 1: Synthesis of the Carboxylic Acid Precursor
The precursor, 2-(3-chlorophenyl)quinoline-4-carboxylic acid, can be synthesized through various established methods for quinoline synthesis. One common approach involves a palladium-catalyzed Suzuki coupling reaction. In this method, 2-chloroquinoline-4-carboxylic acid is coupled with 3-chlorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate.[1]
Step 2: Conversion to Carbonyl Chloride
The final carbonyl chloride is prepared by treating the 2-(3-chlorophenyl)quinoline-4-carboxylic acid precursor with a chlorinating agent. A standard and effective method involves refluxing the carboxylic acid with an excess of thionyl chloride (SOCl₂).[1] The reaction proceeds until the starting material is consumed, after which the excess thionyl chloride is removed by evaporation, yielding the target carbonyl chloride.[1] This reactive intermediate is often used immediately in subsequent reactions without extensive purification.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for 2-(3-chlorophenyl)quinoline-4-carbonyl chloride.
Chemical Reactivity and Mechanistic Insights
The primary utility of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride stems from the high reactivity of its acyl chloride functional group. This group is a powerful electrophile, making it an excellent acylating agent for a wide range of nucleophiles.
This reactivity is central to its function as a building block, allowing for the straightforward introduction of the 2-(3-chlorophenyl)quinoline-4-carbonyl moiety into other molecules. The most common reactions involve nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group.
Key reactions include:
-
Amide Formation: Reacts readily with primary or secondary amines to form the corresponding amides. This is one of the most common applications in medicinal chemistry for creating diverse compound libraries.[1]
-
Ester Formation: Reacts with alcohols to yield esters, although this reaction may require a base or catalyst to proceed efficiently.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, though this is less common in pharmaceutical synthesis compared to amide bond formation.
The general mechanism for its reactivity is illustrated below.
Caption: General reaction mechanism for nucleophilic acyl substitution.
Applications in Research and Drug Development
The 2-phenylquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[2] Consequently, 2-(3-chlorophenyl)quinoline-4-carbonyl chloride serves as a crucial intermediate for synthesizing derivatives with a wide range of therapeutic potential.
Anticancer and Enzyme Inhibition
Derivatives of 2-phenylquinoline-4-carboxylic acid have been extensively investigated as anticancer agents.[3] A significant area of this research focuses on the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[3][4] The 2-phenylquinoline core acts as the "cap group" in the classic HDAC inhibitor pharmacophore. The carbonyl chloride allows for the facile attachment of various linker and zinc-binding groups to explore structure-activity relationships (SAR).[3][4] For example, compound D28 , a derivative synthesized from this class of intermediates, showed potent growth inhibition against a panel of cancer cell lines.[4]
Antimicrobial and Antiviral Activity
The quinoline core is present in numerous antimicrobial and antiviral drugs. Research has demonstrated that 2-phenylquinoline derivatives possess broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[2][5] The synthesis of these active compounds often involves creating amide or ester linkages at the C-4 position, a transformation directly enabled by the carbonyl chloride intermediate.[5] These derivatives have shown efficacy against human coronaviruses like HCoV-229E and HCoV-OC43, with some compounds also inhibiting the highly conserved SARS-CoV-2 helicase (nsp13).[2][5]
Versatile Building Block in Organic Synthesis
Beyond specific therapeutic targets, this compound is a versatile building block for creating libraries of novel organic molecules.[6] Its predictable reactivity allows for its use in the synthesis of fluorescent dyes, chemical sensors, and other advanced materials.[6] The ability to easily form stable amide bonds makes it particularly valuable for generating large numbers of analogues for high-throughput screening.
References
-
Sigma-Aldrich. 2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride. Available at: [Link]
-
Chem-Impex. 2-Phenylquinoline. Available at: [Link]
-
Amerigo Scientific. 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride. Available at: [Link]
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]
-
Springer Nature. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available at: [Link]
-
ACS Publications. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Available at: [Link]
Sources
- 1. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 2. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
The Strategic Role of 2-(3-Chlorophenyl)quinoline-4-carbonyl Chloride in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological significance of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride .
Executive Summary
In the landscape of drug discovery, 2-(3-chlorophenyl)quinoline-4-carbonyl chloride serves as a high-value electrophilic intermediate. It acts as the gateway to the 2-arylquinoline-4-carboxamide scaffold, a privileged structure in medicinal chemistry known for its versatility in targeting G-protein coupled receptors (specifically NK3 receptors ) and inhibiting kinase activity (e.g., EGFR-TK ).
This guide dissects the compound's utility, moving from its synthesis via the Pfitzinger reaction to its application in generating diverse libraries of bioactive amides. It provides validated protocols and mechanistic insights for researchers optimizing lead compounds in oncology and neurology.
Chemical Fundamentals & Reactivity
Structural Profile
The compound features a quinoline bicyclic core substituted at the C2 position with a meta-chlorophenyl ring and at the C4 position with a highly reactive chloroformyl group.
| Property | Description |
| IUPAC Name | 2-(3-chlorophenyl)quinoline-4-carbonyl chloride |
| Functional Class | Acyl Chloride (Acid Chloride) |
| Core Scaffold | 2-Phenylquinoline (Pfitzinger Product) |
| Key Reactivity | Nucleophilic Acyl Substitution ( |
| Role | Electrophilic building block for amides, esters, and hydrazides |
The "Chlorine" Advantage
The 3-chlorophenyl moiety is not arbitrary. In medicinal chemistry, this substitution pattern is often selected to:
-
Enhance Lipophilicity: The chloro group increases
, improving membrane permeability for CNS targets (critical for NK3 antagonists). -
Block Metabolism: Substitution at the meta position can sterically or electronically hinder metabolic oxidation on the phenyl ring, prolonging half-life (
). -
Electronic Tuning: The electron-withdrawing nature of chlorine influences the
-stacking potential of the phenyl ring within receptor binding pockets.
Synthetic Pathways & Production
The synthesis of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride typically follows a convergent pathway starting from isatin and a substituted acetophenone.
The Pfitzinger Reaction (Scaffold Formation)
The parent carboxylic acid is synthesized via the condensation of isatin with 3'-chloroacetophenone under strong alkaline conditions (KOH/EtOH). This reaction involves a ring-opening of isatin followed by an aldol-type condensation and cyclization.
Activation (Acid Chloride Formation)
The carboxylic acid is converted to the acid chloride using thionyl chloride (
Visualization: Synthesis Workflow
The following diagram outlines the critical path from raw materials to the active electrophile and its downstream derivatives.
Caption: Convergent synthesis of the target acid chloride via Pfitzinger reaction and subsequent activation.
Medicinal Chemistry Applications
Neurokinin-3 (NK3) Receptor Antagonists
The 2-phenylquinoline-4-carboxamide scaffold is historically significant in the development of non-peptide NK3 receptor antagonists, such as SB-223412 and Talnetant .
-
Mechanism: These compounds block the binding of Neurokinin B (NKB), modulating dopaminergic signaling.
-
Role of the Chloride: The acid chloride allows for the rapid derivatization of the C4-amide. Coupling with chiral amines (e.g., (S)-1-phenylpropylamine) creates the specific stereochemical environment required for high-affinity binding to the NK3 receptor pocket.
Anticancer Agents (EGFR & HDAC Inhibition)
Recent studies utilize this scaffold to design dual-action inhibitors.
-
EGFR-TK Targeting: Derivatives synthesized by reacting the acid chloride with amino-substituted acrylamides have shown potency against breast cancer cell lines (MCF-7). The quinoline core mimics the adenine ring of ATP, competing for the kinase binding site.
-
HDAC Inhibition: Coupling the acid chloride with zinc-binding groups (like hydroxamic acids or hydrazides) yields Histone Deacetylase inhibitors. The 2-(3-chlorophenyl) "cap" group provides selectivity for HDAC isoforms (specifically HDAC3) by interacting with the rim of the catalytic tunnel.
Antimicrobial Activity
The acid chloride is also used to synthesize hydrazide-hydrazone derivatives. These compounds inhibit DNA Gyrase (Topo II), disrupting bacterial DNA replication.[1] The lipophilic 3-chlorophenyl tail aids in penetrating the bacterial cell wall of Gram-positive strains (S. aureus).
Experimental Protocols
Protocol A: Synthesis of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride
Objective: Convert the carboxylic acid precursor to the reactive acid chloride.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Reagents:
-
2-(3-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq, ~2.0 mmol)
-
Thionyl chloride (
) (10.0 eq, excess as solvent/reagent) -
Catalytic DMF (1-2 drops) - Optional to accelerate reaction.
-
-
Reaction:
-
Suspend the carboxylic acid in
. -
Heat the mixture to reflux (
) for 3–5 hours. -
Checkpoint: The suspension should become a clear solution, indicating conversion to the acid chloride.
-
-
Workup:
-
Evaporate the excess
under reduced pressure (rotary evaporator). -
Co-evaporate with anhydrous toluene (
) to remove traces of and HCl. -
Result: The residue is the crude acid chloride (usually a yellow/off-white solid), used immediately in the next step to prevent hydrolysis.
-
Protocol B: General Amide Coupling (Schotten-Baumann Conditions)
Objective: Synthesize a bioactive carboxamide derivative.
-
Solvent System: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reagents:
-
Crude Acid Chloride (from Protocol A) (1.0 eq)
-
Target Amine (e.g., benzylamine, chiral amine) (1.1 eq)
-
Base: Triethylamine (
) or DIPEA (2.0 eq) to scavenge HCl.
-
-
Procedure:
-
Dissolve the amine and base in DCM at
(ice bath). -
Add the acid chloride (dissolved in minimal DCM) dropwise to the amine solution.
-
Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Monitoring: Check completion via TLC (typically 50% EtOAc/Hexane).
-
-
Purification:
-
Wash organic layer with
(sat. aq.) followed by Brine. -
Dry over
, filter, and concentrate.[2] -
Recrystallize from Ethanol or purify via column chromatography.
-
Structure-Activity Relationship (SAR) Logic
The following visualization details how modifications to the core scaffold (derived from the acid chloride) impact biological activity.
Caption: SAR map illustrating the functional role of each pharmacophore region derived from the title compound.
References
-
Synthesis and biological evaluation of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives. Source: Thai Journal of Pharmaceutical Sciences (2021).[2] Context: Details the specific synthesis of the 3-chlorophenyl analog and its antibacterial/anticancer testing.
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Pharmacology / PMC (2022). Context: Validates the use of the 2-phenylquinoline-4-carboxylic acid scaffold for HDAC inhibition in cancer therapy.
-
Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor (SB 223412). Source: Journal of Medicinal Chemistry (1996).[3] Context: The foundational work establishing 2-phenylquinoline-4-carboxamides as NK3 receptor antagonists.[4][5]
-
Reaction between acyl chlorides and amines: Mechanism and Protocol. Source: ChemGuide. Context: Provides the mechanistic grounding for the nucleophilic acyl substitution protocols used with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 3. 2-Phenyl-4-quinolinecarboxamides: a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Ascendancy of Quinoline-4-Carbonyl Derivatives: A Privileged Scaffold for Modern Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Core and the Strategic Importance of the C4-Carbonyl Moiety
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse substitutions have made it an invaluable template in drug design.[3][4] Among its many variations, derivatives stemming from the quinoline-4-carbonyl backbone have emerged as a particularly fruitful area of investigation.
This guide, intended for researchers and drug development professionals, delves into the chemistry and pharmacology of quinoline-4-carbonyl chloride derivatives. We will explore the synthetic rationale, key biological targets, and structure-activity relationships (SAR) that underscore their therapeutic potential. The central thesis is that the quinoline-4-carbonyl chloride intermediate is a highly versatile and reactive handle that enables the rapid generation of diverse chemical libraries, accelerating the discovery of novel agents against cancer, infectious diseases, and inflammatory conditions.[5][6]
Part 1: The Chemistry of a Versatile Intermediate
The journey to diverse quinoline-4-carboxamide libraries begins with the synthesis of the foundational precursor, quinoline-4-carboxylic acid, which is then activated to the highly reactive acyl chloride.
Synthesis of the Quinoline-4-Carboxylic Acid Core
Two classical name reactions form the bedrock of quinoline-4-carboxylic acid synthesis: the Doebner and Pfitzinger reactions.[7] The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline ring.
-
The Doebner Reaction: This is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[7][8] It is particularly effective for producing 2-substituted quinoline-4-carboxylic acids.[9] Modern iterations focus on greener methodologies, such as using microwave irradiation or novel catalysts to improve yields and reduce reaction times.[10]
-
The Pfitzinger Reaction: This method utilizes isatin or its derivatives, which react with a carbonyl compound in the presence of a strong base to yield 2,3-disubstituted quinoline-4-carboxylic acids.[9][11] This reaction provides a straightforward route to more complex substitution patterns on the heterocyclic portion of the scaffold.
Activation to Quinoline-4-Carbonyl Chloride: The Gateway to Derivatization
To facilitate the creation of derivatives, the relatively unreactive carboxylic acid must be converted into a more electrophilic species. The formation of quinoline-4-carbonyl chloride is the most common and efficient activation strategy.
Causality of Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to a chlorosulfite ester intermediate (using thionyl chloride) or an acyl-Vilsmeier intermediate (using oxalyl chloride with a DMF catalyst) creates an excellent leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles. This activation is the critical step that unlocks the potential for rapid library synthesis.[6] Common chlorinating agents include:
-
Thionyl Chloride (SOCl₂): A widely used, inexpensive reagent. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF. It is more reactive than thionyl chloride and can be used under milder conditions, which is advantageous for sensitive substrates.
The general workflow from the acid to diverse amide derivatives is a cornerstone of medicinal chemistry programs targeting this scaffold.
Part 2: Therapeutic Applications and Molecular Targets
The quinoline-4-carbonyl scaffold has proven to be a versatile template for hitting a wide range of biological targets, leading to potent activity in multiple therapeutic areas.
Anticancer Activity
This is arguably the most explored application for quinoline-4-carbonyl derivatives. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer cell signaling and proliferation.[12][13][14]
-
Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases that are overactive in cancer. By occupying the ATP-binding pocket, they block the phosphorylation of downstream substrates, thereby halting proliferation and survival signals. Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown potent inhibitory activity against EGFR kinase, leading to cell cycle arrest and apoptosis in breast cancer cells.[15]
-
Pim-1 Kinase: This serine/threonine kinase is involved in prostate cancer progression. Certain quinoline derivatives act as potent, competitive inhibitors of Pim-1, demonstrating significant anti-proliferative effects.[16]
-
c-MET Kinase: 4-(2-fluorophenoxy) quinoline derivatives have been identified as inhibitors of the c-MET receptor, a promising target in various human tumors.[17]
-
Cyclin G-associated kinase (GAK): 4,6-disubstituted quinolines have shown selective inhibition of the NAK family of kinases, particularly GAK, and exhibit anti-tumor activity against Ewing Sarcoma.[18]
-
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[19] Rapidly proliferating cancer cells are highly dependent on this pathway. Quinoline-4-carboxylic acid derivatives can inhibit DHODH, leading to pyrimidine starvation, cell cycle arrest, and potent antitumor effects.[20][21]
Antimalarial Activity
The quinoline scaffold is historically significant in antimalarial therapy (e.g., chloroquine). Modern research has focused on quinoline-4-carboxamides to overcome resistance. A notable series was identified from a phenotypic screen against Plasmodium falciparum, demonstrating low nanomolar potency and excellent oral efficacy in mouse models.[5][22] These compounds often possess novel mechanisms of action, making them valuable candidates for combating drug-resistant malaria.[22]
Antimicrobial and Antiviral Activity
-
Antibacterial/Antimycobacterial: The mechanism for many quinoline-based antibacterials involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[19] More recently, quinoline-benzothiazinone hybrids have been developed as potent agents against Mycobacterium tuberculosis, including drug-resistant strains, showing promise as new anti-TB candidates.[23]
-
Antiviral: The inhibition of host-cell DHODH by quinoline-4-carboxylic acid derivatives has proven to be a powerful broad-spectrum antiviral strategy.[21] By targeting a host factor rather than a viral protein, this approach has a higher barrier to the development of viral resistance. Potent inhibition of viruses such as Influenza and Vesicular Stomatitis Virus (VSV) has been demonstrated with EC₅₀ values in the low nanomolar range.[24]
Part 3: Structure-Activity Relationships and Data
Systematic modification of the quinoline-4-carbonyl scaffold has yielded crucial insights into the structural requirements for potency and selectivity.
Key SAR Insights:
-
Position 2: Substitutions at the C2 position with aryl or substituted aryl groups are common and often critical for activity. For DHODH inhibitors, a biaryl ether moiety at this position has been shown to provide potent inhibition.[21]
-
Position 4 Amide: The nature of the amine coupled to the C4-carbonyl is a primary point of diversification. The size, lipophilicity, and hydrogen-bonding capacity of this group can dramatically influence target engagement, solubility, and pharmacokinetic properties.[5][22]
-
Positions 6 and 7: Substitution on the benzenoid ring, particularly at C6 and C7, is a key strategy for modulating activity and physicochemical properties. For example, a fluorine atom at the C6 position was found to be crucial for the potent antiviral activity of DHODH inhibitors.[24] Flexible alkylamino side chains at C7 have been shown to enhance antiproliferative activity.[3]
The following table summarizes representative data for various quinoline-4-carbonyl derivatives, illustrating the impact of structural modifications on biological activity.
| Compound Class/Substituents | Target / Cell Line | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| 6-Fluoro-2-(biaryl ether) acid | Human DHODH | 1 nM | Antiviral | [21][24] |
| 2-(hydrazide-acrylamide) hybrid | EGFR Kinase | 0.22 µM | Anticancer | [15] |
| 2-(p-tolyl)-N-(linker)-amide | P. falciparum (3D7) | 1 nM | Antimalarial | [5][22] |
| 6-Chloro-2-(substituted phenyl) acid | MCF-7 (Breast Cancer) | 82.9% growth reduction | Anticancer | [13] |
| Piperazinyl-benzothiazinone hybrid | M. tuberculosis H37Rv | 0.06 µg/mL | Antimycobacterial | [23] |
Part 4: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.
Protocol 1: General Synthesis of a Quinoline-4-carboxamide Derivative
This protocol describes a two-step process: activation of the carboxylic acid followed by amide coupling.
Objective: To synthesize a representative N-substituted quinoline-4-carboxamide from quinoline-4-carboxylic acid.
Step 1: Synthesis of Quinoline-4-carbonyl chloride
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend quinoline-4-carboxylic acid (1.0 eq) in thionyl chloride (5-10 vol eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution and the dissolution of the solid starting material.
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (in a fume hood). The resulting crude quinoline-4-carbonyl chloride (a solid or oil) is often used directly in the next step without further purification.
Step 2: Amide Coupling
-
Reagent Preparation: Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a separate flask under an inert atmosphere (N₂ or Ar).
-
Reaction Initiation: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude quinoline-4-carbonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure quinoline-4-carboxamide derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the concentration at which a quinoline derivative inhibits cancer cell growth by 50% (GI₅₀ or IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic drug (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
Conclusion and Future Perspectives
The quinoline-4-carbonyl chloride scaffold is a powerful and validated platform in drug discovery. Its straightforward synthesis and activation allow for extensive derivatization, enabling the fine-tuning of pharmacological properties against a host of clinically relevant targets. The demonstrated success in generating potent inhibitors of kinases, DHODH, and microbial enzymes highlights its broad therapeutic potential.
Future efforts will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance safety profiles.
-
Novel Hybrids: Combining the quinoline-4-carbonyl motif with other known pharmacophores to create hybrid molecules with dual modes of action, potentially overcoming drug resistance.[23]
-
AI and Computational Design: Utilizing in silico modeling and machine learning to predict the activity of virtual libraries, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery timeline.[20]
The quinoline-4-carbonyl framework remains a privileged and indispensable scaffold, promising to deliver next-generation therapeutics for some of the most challenging diseases.
References
-
Panchal, N. B., & Vaghela, V. M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Oriental Journal of Chemistry, 39(3), 546-567. [Link]
- Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 22(1), 1-13.
-
Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 1-8. [Link]
-
Adu-Amankwaah, J., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1079934. [Link]
- (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Preprint.
-
ResearchGate. (n.d.). Selected examples of quinoline‐4‐carboxamide containing bioactive molecules. [Link]
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]
-
Barbry, D., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 4(19), 3533-3537. [Link]
-
ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. [Link]
-
Wang, Z., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(14), 5369. [Link]
-
Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(17), 7679-7695. [Link]
- Erugu, Y., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Szeliga, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
-
Meghe, S. K., & Vijayakumar, V. (n.d.). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. [Link]
-
Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 613-626. [Link]
-
Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. [Link]
-
Kaur, G., et al. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
-
Baragana, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3335-3356. [Link]
-
Panchal, N. B., & Vaghela, V. M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Ahmed, H. M., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 12(45), 29281-29295. [Link]
-
ACS Publications. (2026). DNA-Compatible Synthesis of β-Ketoamides as Intermediates for On-DNA Chemical Diversification. Organic Letters. [Link]
-
Szeliga, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Das, P., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]
-
Sharma, V., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(49), 25553-25574. [Link]
-
da Silva, G. N., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1-2), e202300484. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
- (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Preprint.
-
Yildiz, I., et al. (2019). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Marmara Pharmaceutical Journal, 23(2), 265-278. [Link]
-
Singh, S., et al. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. European Journal of Medicinal Chemistry, 243, 114777. [Link]
-
ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20927-20949. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. chemijournal.com [chemijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. iipseries.org [iipseries.org]
- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neuroquantology.com [neuroquantology.com]
- 15. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ijmphs.com [ijmphs.com]
- 17. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]
- 18. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. papers.ssrn.com [papers.ssrn.com]
- 21. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-(3-chlorophenyl)quinoline-4-carboxamides via Amide Coupling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for synthesizing 2-(3-chlorophenyl)quinoline-4-carboxamides from 2-(3-chlorophenyl)quinoline-4-carbonyl chloride and various primary and secondary amines. This class of compounds has garnered significant interest in medicinal chemistry for its potential therapeutic applications, including anticancer and antibacterial activities.[1][2][3]
This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis and purification.
Introduction and Scientific Background
The formation of an amide bond is a cornerstone of organic and medicinal chemistry.[4] The reaction between an acid chloride and an amine is a classic and highly efficient method for creating this linkage. 2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of amines to yield the corresponding carboxamides.[5][6]
The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[2] The specific substitution pattern of a 3-chlorophenyl group at the 2-position and an amide linkage at the 4-position has been explored for the development of novel therapeutic agents.[1][3][7] Understanding and optimizing the reaction conditions for the synthesis of these derivatives is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction.
Synthesis of Starting Materials
A robust synthesis of the target carboxamides begins with the reliable preparation of the key starting materials: 2-(3-chlorophenyl)quinoline-4-carboxylic acid and its subsequent conversion to the acid chloride.
Synthesis of 2-(3-chlorophenyl)quinoline-4-carboxylic Acid
There are several established methods for the synthesis of this key intermediate. Two common and effective routes are the Pfitzinger reaction and the Suzuki coupling.
Method A: Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to form a quinoline-4-carboxylic acid.[8][9]
-
Reactants: Isatin and 1-(3-chlorophenyl)ethanone.
-
Conditions: Typically conducted in an ethanolic potassium hydroxide solution at elevated temperatures.[8]
Method B: Suzuki Coupling
The Suzuki coupling provides an alternative route, particularly useful if substituted 2-chloroquinoline-4-carboxylic acids are readily available.[7]
-
Reactants: 2-chloroquinoline-4-carboxylic acid and 3-chlorophenylboronic acid.
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is essential.[7]
-
Base and Solvent: Sodium carbonate in a toluene/ethanol mixture is a common choice.[7]
Preparation of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride
The conversion of the carboxylic acid to the more reactive acid chloride is a critical activation step. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[2][7]
Protocol:
-
To a round-bottom flask charged with 2-(3-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq.), add an excess of freshly distilled thionyl chloride (10-20 eq.).[2]
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is refluxed at approximately 80 °C for 4-5 hours.[2][7]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess thionyl chloride is removed under reduced pressure to yield the crude 2-(3-chlorophenyl)quinoline-4-carbonyl chloride, which is often used in the next step without further purification.[7]
Reaction of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride with Amines
The core of this guide is the amide coupling reaction. The following section provides a detailed protocol and a table of reaction parameters for the synthesis of 2-(3-chlorophenyl)quinoline-4-carboxamides.
General Protocol for Amide Synthesis
This protocol is adapted from established literature procedures and can be modified for various primary and secondary amines.[7]
Step-by-Step Methodology:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add a base, such as sodium hydride (1.1 eq. of a 60% dispersion in mineral oil), portion-wise to the amine solution. Exercise caution as hydrogen gas is evolved.
-
To this mixture, add a solution of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Rationale and Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solubilizes the reactants. Other aprotic solvents like Dichloromethane (DCM) or Acetonitrile can also be used. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the amine and neutralizes the HCl byproduct. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are alternative, less hazardous bases. |
| Stoichiometry | Amine (1.5 eq.), Base (1.1 eq.) | An excess of the amine is used to ensure complete consumption of the acid chloride. A slight excess of the base is sufficient. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. The reaction typically proceeds to completion at room temperature. |
| Reaction Time | 1 hour | The reaction is generally rapid. Monitoring by TLC is recommended to determine the optimal reaction time. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(3-chlorophenyl)quinoline-4-carboxamides.
Alternative Amide Coupling Methods
While the acid chloride method is robust, other coupling reagents can be employed, especially for sensitive substrates or to avoid the use of thionyl chloride.[4]
| Coupling Reagent | Description |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | A highly efficient coupling reagent often used in solid-phase peptide synthesis. Requires a non-nucleophilic base like DIPEA.[8][10] |
| EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | A classic carbodiimide-based coupling system that minimizes racemization in chiral substrates.[9] |
| CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) | An effective coupling agent for the synthesis of amides from carboxylic acids and amines.[9] |
Visualization of the Reaction Mechanism
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Conclusion
The synthesis of 2-(3-chlorophenyl)quinoline-4-carboxamides via the reaction of the corresponding acid chloride with amines is a reliable and versatile method. The protocols and guidelines presented herein provide a solid foundation for researchers to produce these valuable compounds for further investigation in drug discovery and development programs. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of an appropriate base, is paramount for achieving high yields and purity.
References
-
Rathod, S. V., Shinde, K. W., Kharkar, P. S., & Shah, C. P. (2021). Synthesis, molecular docking and biological evaluation of novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. The Thai Journal of Pharmaceutical Sciences, 45(1), 1-10. [Link]
-
Rathod, S. V., Shinde, K. W., Kharkar, P. S., & Shah, C. P. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 32-41. [Link]
-
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives - ThaiScience. (2021, January 5). [Link]
-
Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules, 27(14), 4528. [Link]
-
Kailas, et al. (2025, August 6). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. ResearchGate. [Link]
-
Kim, J., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(74), 47051-47055. [Link]
-
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(7), 3705-3724. [Link]
-
Gök, D., & Özdemir, A. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 449-462. [Link]
-
Shaabani, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3376-3386. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Bhupathi, R. S. (n.d.). A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE. [Link]
-
El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1351-1359. [Link]
-
Amide coupling : r/Chempros. (2025, January 15). Reddit. [Link]
-
Liu, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863641. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Aznan Akhmad, S., et al. (2010). N-(4-Chlorophenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3191. [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. [Link]
-
Overview of the reactions of carboxylic acids and derivatives with nucleophiles. (2020, April 25). YouTube. [Link]
-
8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride. (n.d.). Amerigo Scientific. [Link]
-
Chemistry LibreTexts. (2023, January 4). 17.1: Nucleophilic Acyl Substitution. [Link]
-
Chapter 7: Nucleophilic attack at the carbonyl carbon. (n.d.). OCLUE - Open Textbook Publishing. [Link]
Sources
- 1. Synthesis, molecular docking and biological evaluation of novel 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents | Rathod | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Preparation of Neurokinin-3 (NK3) Receptor Antagonists Utilizing Quinoline Intermediates: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of neurokinin-3 (NK3) receptor antagonists centered around a quinoline scaffold. The methodologies described herein are grounded in established synthetic organic chemistry principles and are designed to be both informative for strategic planning and practical for laboratory execution.
Introduction: The Therapeutic Promise of NK3 Receptor Antagonism and the Role of the Quinoline Scaffold
The neurokinin-3 (NK3) receptor, a G-protein coupled receptor, and its endogenous ligand, neurokinin B (NKB), are key players in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Dysregulation of the NKB/NK3R signaling pathway has been implicated in a variety of sex-hormone-related disorders. Consequently, antagonism of the NK3 receptor has emerged as a promising non-hormonal therapeutic strategy for conditions such as menopausal vasomotor symptoms (hot flashes), polycystic ovary syndrome (PCOS), and uterine fibroids.
The quinoline ring system, a fused bicyclic heterocycle containing a benzene and a pyridine ring, serves as a privileged scaffold in medicinal chemistry. Its rigid structure and versatile synthetic handles allow for the precise spatial orientation of pharmacophoric groups, making it an ideal core for the development of potent and selective receptor antagonists. In the context of NK3 receptor antagonists, the quinoline moiety often provides a robust platform for the introduction of substituents that enhance binding affinity and modulate pharmacokinetic properties.
General Synthetic Strategies for Quinoline-Based NK3 Receptor Antagonists
The synthesis of quinoline-based NK3 receptor antagonists typically involves a multi-step sequence. A common and efficient approach is the initial construction of a 2-phenylquinoline-4-carboxylic acid intermediate via the Doebner reaction. This intermediate can then be further functionalized, most commonly at the 4-position, to introduce various amide functionalities that are crucial for antagonist activity.
The Doebner Reaction: A Cornerstone for Quinoline Core Synthesis
The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde (commonly benzaldehyde), and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[1] This one-pot synthesis is a powerful tool for accessing the core quinoline scaffold.[2]
Diagram 1: General Mechanism of the Doebner Reaction
Caption: The Doebner reaction proceeds via imine formation, Michael addition, cyclization, and oxidation.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a key quinoline intermediate and its subsequent conversion to a potent NK3 receptor antagonist.
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Intermediate 1)
This protocol details the synthesis of the foundational quinoline intermediate using the Doebner reaction.[3]
Materials:
-
Aniline (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Pyruvic acid (0.01 mol)
-
Ethanol (20 mL)
-
Phosphorus pentachloride (PCl₅) (0.01 mol)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add aniline (0.01 mol), benzaldehyde (0.01 mol), pyruvic acid (0.01 mol), and ethanol (20 mL).
-
Reflux: Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate 1: Upon completion, cool the reaction mixture to room temperature. The product, 2-phenylquinoline-4-carboxylic acid, will precipitate out of solution.
-
Purification: Filter the precipitate and recrystallize from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid (Intermediate 1).
Characterization of Intermediate 1 (2-Phenylquinoline-4-carboxylic acid):
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline and phenyl rings, and a characteristic downfield signal for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline and phenyl rings, and a signal for the carbonyl carbon of the carboxylic acid. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₁NO₂. |
Protocol 2: Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives (NK3 Receptor Antagonists)
This protocol describes the conversion of the carboxylic acid intermediate into a series of carboxamide derivatives, which are potent NK3 receptor antagonists.[3]
Materials:
-
2-Phenylquinoline-4-carboxylic acid (Intermediate 1) (0.01 mol)
-
Phosphorus pentachloride (PCl₅) (0.01 mol)
-
Substituted amine (e.g., (S)-1-phenylpropylamine) (0.01 mol)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, treat 2-phenylquinoline-4-carboxylic acid (Intermediate 1) (0.01 mol) with phosphorus pentachloride (0.01 mol) and reflux to form the corresponding acid chloride (Intermediate 2).
-
Amidation: Cool the reaction mixture containing Intermediate 2 in an ice bath to 10-15°C.
-
Addition of Amine: Slowly add a solution of the desired substituted amine (0.01 mol) in ethanol to the cooled reaction mixture.
-
Reaction Completion and Isolation: Stir the reaction mixture at 10-15°C until the reaction is complete (monitor by TLC). The product, a 2-phenylquinoline-4-carboxamide derivative, will precipitate.
-
Purification: Isolate the product by filtration and recrystallize from ethanol to yield the pure NK3 receptor antagonist.
Diagram 2: General Synthesis Workflow for Quinoline-Based NK3 Antagonists
Caption: A two-step synthesis of quinoline-based NK3 antagonists via a Doebner reaction and amide coupling.
Structure-Activity Relationship (SAR) Insights
The 2-phenylquinoline-4-carboxamide scaffold has been extensively explored to understand the structure-activity relationships for NK3 receptor antagonism. Key insights include:
-
The 2-Phenyl Group: This group is crucial for potent antagonist activity. Modifications to the phenyl ring, such as the introduction of a biphenyl moiety, have been shown to influence activity.[4]
-
The 4-Carboxamide Linkage: The amide bond at the 4-position is a critical pharmacophoric element. The nature of the substituent on the amide nitrogen significantly impacts potency and selectivity.
-
Substituents on the Quinoline Ring: Substitution on the quinoline core can be used to fine-tune the physicochemical properties of the antagonist, such as solubility and CNS penetration.
Conclusion and Future Perspectives
The quinoline scaffold remains a highly valuable platform for the design and synthesis of novel NK3 receptor antagonists. The synthetic routes outlined in this guide, particularly those leveraging the Doebner reaction, provide a reliable and versatile approach for accessing a diverse range of analogs. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, as well as the exploration of novel quinoline-based scaffolds to further optimize the therapeutic potential of NK3 receptor antagonists.
References
-
Saudi, M. N., Rostom, S. A., Fahmy, H. T., & El Ashmawy, I. M. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165–174. [Link]
-
Yan, H., Kerns, J. K., Jin, Q., Zhu, C., Barnette, M. S., Callahan, J. F., Hay, D. W. P., Wan, Z., & Sarau, H. M. (2005). A Highly Convergent Synthesis of 2-Phenyl Quinoline as Dual Antagonists for NK2 and NK3 Receptors. Synthetic Communications, 35(24), 3123-3130. [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]
-
Wang, Y., Chen, J., Wu, D., Li, Y., He, L., & Yang, L. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 26(11), 3185. [Link]
-
Giardina, G. A., Sarau, H. M., Farina, C., Medhurst, A. D., Grugni, M., Foley, J. J., Schmidt, D. B., & Martin, L. D. (1999). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2- phenylquinoline-4-carboxamide (SB 223412). Journal of Medicinal Chemistry, 42(6), 1053–1065. [Link]
-
Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2394(1), 020019. [Link]
-
Giardina, G. A., Artico, M., Cavagnera, S., Cerri, A., Consolandi, E., Gagliardi, S., Graziani, D., Grugni, M., Hay, D. W., Luttmann, M. A., Mena, R., Raveglia, L. F., Rigolio, R., Sarau, H. M., Schmidt, D. B., Zanoni, G., & Farina, C. (1999). Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. Il Farmaco, 54(6), 364–374. [Link]
-
Sarau, H. M., Griswold, D. E., Bush, B., Potts, W., Sandhu, P., Giardina, G. A. M., Farina, C., & Schmidt, D. B. (2001). Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1737–1747. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
DeWald, H. A., He, X., Kesten, S. R., Johnson, S. J., & Wise, L. D. (1993). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(23), 3674–3682. [Link]
- Google Patents. (n.d.). Talnetant intermediate, preparation method and applications thereof.
-
Sarau, H. M., Griswold, D. E., Potts, W., Foley, J. J., Schmidt, D. B., Webb, E. F., Martin, L. D., Brawner, M. E., Elshourbagy, N. A., Medhurst, A. D., Giardina, G. A. M., & Farina, C. (1999). Nonpeptide Tachykinin Receptor Antagonists: I. Pharmacological and Pharmacokinetic Characterization of SB 223412, a Novel, Potent and Selective Neurokinin-3 Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 289(2), 711–720. [Link]
-
Technical Disclosure Commons. (2024). An improved process for the preparation of an intermediate of NK3 receptor antagonist. Technical Disclosure Commons. [Link]
-
Dawson, L. A., Langmead, C. J., Dada, A., Watson, J. M., Wu, Z., de la Flor, R., Jones, G. A., Cluderay, J. E., & Thomas, D. R. (2008). In vitro and in vivo characterization of the non-peptide NK3 receptor antagonist SB-223412 (talnetant): potential therapeutic utility in the treatment of schizophrenia. Neuropsychopharmacology, 33(7), 1642–1652. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Li, Y., Li, Y., & Li, J. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. [Link]
-
Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 688–690. [Link]
-
Yarmoluk, S. M., & Bdzhola, V. G. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]
-
EMBL-EBI. (n.d.). New quinoline NK3 receptor antagonists with CNS activity. (CHEMBL1143318). EMBL-EBI. [Link]
-
Barrow, J. C., Ahmed, S. Z., Ali, A., de la Puente, M. L., Glass, J. D., Han, S., Johnson, M. A., & Lu, Y. (2012). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 547–551. [Link]
-
Leão, A. S., da Silva, A. C. G., de Souza, M. V. N., & de Almeida, M. V. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]
-
Pettersson, F. (2013). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]
-
Al-Amiery, A. A. (2022). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Impact Factor, 9(9), 105-117. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 4. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of osanetant analogues via quinoline-4-carbonyl chloride
Application Note: Strategic Synthesis of Osanetant Analogues via the Quinoline-4-Carbonyl Chloride Route
Part 1: Executive Summary & Strategic Rationale
Objective: This guide details the synthesis of Osanetant (SR 142801) analogues , specifically focusing on 4-quinolinecarboxamide derivatives (positional isomers). While Osanetant itself is a 3-quinolinecarboxamide, the 4-position analogues (structurally related to Talnetant/SB 223412 ) represent a critical chemical space for optimizing metabolic stability and NK3 receptor binding affinity.
The Synthetic Strategy: The core of this protocol is the generation of the Quinoline-4-carbonyl chloride intermediate. Unlike the 3-isomer (often synthesized via Skraup or Friedländer methods), the 4-isomer is most efficiently accessed via the Pfitzinger Reaction . This route offers modularity, allowing researchers to rapidly diversify the C2-position (via the ketone input) and the amide moiety (via the amine input) in a late-stage functionalization strategy.
Mechanism of Action (Target): These analogues target the Neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) implicated in schizophrenia, sex hormone regulation, and vasomotor symptoms.
Part 2: Retrosynthetic Analysis & Workflow
The synthesis is designed as a convergent three-step workflow. The critical pivot point is the activation of the carboxylic acid to the acid chloride, which must be handled under strictly anhydrous conditions to prevent hydrolysis.
Figure 1: Modular synthesis workflow. The Pfitzinger reaction constructs the core, followed by acid chloride activation and nucleophilic acyl substitution.
Part 3: Detailed Experimental Protocols
Step 1: Scaffold Construction (The Pfitzinger Reaction)
Rationale: This reaction is chosen over the Conrad-Limpach synthesis because it unambiguously yields the 4-carboxylic acid.
Reagents:
-
Isatin (1.0 eq)
-
Acetophenone (or substituted ketone) (1.1 eq)
-
Potassium Hydroxide (KOH) (33% aq. solution)
-
Ethanol (co-solvent)
Protocol:
-
Suspend Isatin (10 mmol) in Ethanol (10 mL).
-
Add Acetophenone (11 mmol) and 33% KOH (15 mL) dropwise.
-
Reflux the mixture at 80°C for 12–16 hours. The solution will turn deep red/brown as the isatin ring opens (isatinate) and condenses.
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (50 mL).
-
Acidify carefully with glacial Acetic Acid or 2M HCl to pH 3–4. The quinoline-4-carboxylic acid will precipitate as a solid.
-
Filter, wash with cold water, and dry in a vacuum oven at 60°C.
-
Checkpoint: Purity can be assessed via 1H NMR (DMSO-d6). Look for the disappearance of the isatin NH signal.
-
Step 2: Activation (Synthesis of Quinoline-4-carbonyl Chloride)
Rationale: The carboxylic acid is unreactive toward amines under mild conditions. Conversion to the acid chloride creates a highly electrophilic species. Note: This intermediate is moisture-sensitive.
Reagents:
-
Quinoline-4-carboxylic acid (from Step 1)
-
Thionyl Chloride (SOCl2) (Excess, solvent/reagent)
-
Dimethylformamide (DMF) (Catalytic, 2–3 drops)
-
Dichloromethane (DCM) (Optional, if slurry is too thick)
Protocol:
-
Place the dry Quinoline-4-carboxylic acid (5 mmol) in a flame-dried round-bottom flask under Argon.
-
Add Thionyl Chloride (10 mL) carefully.
-
Add 2 drops of anhydrous DMF.
-
Reflux at 75°C for 2–3 hours. The suspension should become a clear solution.
-
Evaporation: Remove excess SOCl2 under reduced pressure (rotary evaporator with a base trap).
-
Azeotrope: Add anhydrous Toluene (10 mL) and evaporate again to remove trace SOCl2.
-
Result: The crude Quinoline-4-carbonyl chloride is usually a yellow/tan solid. Use immediately in Step 3. Do not purify by column chromatography (it will hydrolyze).
Step 3: Amidation (Coupling with Amine Side Chain)
Rationale: This step introduces the chiral complexity found in Osanetant/Talnetant.
Reagents:
-
Quinoline-4-carbonyl chloride (Freshly prepared)
-
Target Amine (e.g., 3-amino-2-phenylpiperidine derivative or 1-phenylpropylamine) (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
Dissolve the Target Amine (5 mmol) and TEA (12.5 mmol) in anhydrous DCM (20 mL) under Argon. Cool to 0°C.
-
Dissolve the Quinoline-4-carbonyl chloride in anhydrous DCM (10 mL).
-
Addition: Add the acid chloride solution dropwise to the amine solution over 15 minutes.
-
Why: Exothermic reaction. Slow addition prevents side reactions and racemization of the amine.
-
-
Allow to warm to room temperature and stir for 4–6 hours.
-
Work-up: Quench with saturated NaHCO3 solution. Extract with DCM (3x). Wash organics with Brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Gradient: Hexanes -> Ethyl Acetate).
Part 4: Mechanism of Activation (Visualized)
Understanding the catalytic role of DMF is crucial for troubleshooting low yields in Step 2.
Figure 2: DMF-catalyzed activation of the carboxylic acid. The Vilsmeier intermediate is far more reactive than SOCl2 alone.
Part 5: Data Presentation & SAR Logic
When designing analogues, the shift from the 3-position (Osanetant) to the 4-position (Talnetant-like) alters the vector of the side chain within the NK3 receptor pocket.
Table 1: Structural Comparison of NK3 Antagonist Scaffolds
| Feature | Osanetant (SR 142801) | Talnetant (SB 223412) | Target Analogues (This Protocol) |
| Core Scaffold | 3-Quinolinecarboxamide | 4-Quinolinecarboxamide | 4-Quinolinecarboxamide |
| Amine Linker | Piperidine-based | Alkyl-chain based | Modular (User Defined) |
| Chirality | (S)-enantiomer critical | (S)-enantiomer critical | Retained from amine input |
| Lipophilicity (cLogP) | ~4.5 (High) | ~3.8 (Moderate) | Tunable via R-groups |
| Synth. Intermediate | 3-Carbonyl Chloride | 4-Carbonyl Chloride | 4-Carbonyl Chloride |
Quality Control Parameters:
-
HPLC Purity: >95% required for biological assay.
-
Chiral HPLC: Essential to verify no racemization occurred during the acid chloride coupling (Step 3).
-
HRMS: Confirm [M+H]+ within 5 ppm.
Part 6: References
-
Emonds-Alt, X., et al. (1995). "SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor."[4] Life Sciences, 56(26), 27-32.
-
Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 281(3), 1303-1311.
-
Shinde, D. B., et al. (2014). "Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids." Green Chemistry, 16, 1297.
-
Giardina, G. A., & Raveglia, L. F. (1997). "Recent advances in the discovery of tachykinin NK3 receptor antagonists." Expert Opinion on Therapeutic Patents, 7(4), 307-323.
Sources
Application Note: General Procedure for Pfitzinger Reaction to Generate Quinoline Precursors
Introduction & Strategic Relevance
The Pfitzinger reaction is the premier method for synthesizing quinoline-4-carboxylic acids (cinchoninic acids). Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger protocol utilizes isatin —a stable, inexpensive, and readily available starting material.
In modern drug discovery, this reaction is critical for generating scaffold diversity. The resulting quinoline-4-carboxylic acid moiety serves as a versatile precursor for:
-
Kinase Inhibitors: The carboxylic acid handle allows for rapid amide coupling to generate Type I/II kinase inhibitors.
-
Antimalarials: Decarboxylation or derivatization yields structures analogous to chloroquine and mefloquine.
-
Antivirals: Substituted quinolines are key pharmacophores in non-nucleoside reverse transcriptase inhibitors (NNRTIs).
This guide provides a robust, field-tested framework for both classical thermal synthesis (for scale-up) and microwave-assisted protocols (for library generation).
Mechanistic Underpinnings
To optimize the Pfitzinger reaction, one must understand that it is a masked Friedländer synthesis . The reaction does not proceed directly from isatin; it requires a base-mediated ring opening to generate the reactive species in situ.
The Critical Cascade
-
Hydrolysis (Rate Determining Setup): Strong base (KOH/NaOH) hydrolyzes the lactam bond of isatin, generating the isatinate (2-aminophenylglyoxylate) anion.
-
Visual Checkpoint: The deep red/purple color of isatin changes to a pale yellow/straw color upon complete hydrolysis.
-
-
Condensation: The ketone enolate attacks the highly electrophilic
-keto group of the isatinate. -
Cyclization & Dehydration: Intramolecular imine formation followed by aromatization yields the quinoline core.
Mechanistic Pathway Diagram[1][2][3]
Figure 1: The Pfitzinger reaction pathway.[1][2][3][4][5] The conversion of Isatin to Isatinate is the critical activation step.
Experimental Protocols
Protocol A: Classical Thermal Synthesis (Scale-Up Friendly)
Best for: Gram-scale synthesis, substrates with poor solubility, and laboratories without microwave reactors.
Reagents:
-
Ketone (1.2 – 1.5 equiv)
-
KOH (33% w/v aqueous solution)[4]
-
Ethanol (Absolute)[4]
-
Glacial Acetic Acid (for workup)[2]
Step-by-Step Procedure:
-
Isatin Activation (Crucial):
-
In a round-bottom flask, dissolve Isatin (10 mmol) in 33% aqueous KOH (5 mL).
-
Expert Insight: Heat gently to 40-50°C. Stir until the suspension dissolves and the color shifts from deep red/orange to pale yellow . This confirms the formation of the isatinate salt. Do not proceed until this color change occurs.
-
-
Addition:
-
Add the Ketone (12 mmol) dropwise.
-
If the ketone is water-insoluble, add Ethanol (10-20 mL) to homogenize the mixture.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours.
-
Monitoring: Monitor by TLC (eluent: MeOH/DCM 1:9). Isatin spot should disappear.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 50 g).
-
Acidification: Slowly add Glacial Acetic Acid (or 10% HCl) with vigorous stirring until pH reaches 3–4.
-
Observation: The quinoline-4-carboxylic acid is amphoteric but typically least soluble at this pH range, precipitating as a bulky solid.
-
-
Purification:
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, difficult substrates, and rapid optimization.
Reagents:
-
Ketone (1.0 equiv)[8]
-
Solvent: Ethanol/Water (1:[7]1) containing KOH (3 equiv) OR Neat Acetic Acid (for acid-catalyzed variation).
Step-by-Step Procedure:
-
Vessel Loading:
-
In a 10 mL microwave vial, combine Isatin (1.0 mmol), Ketone (1.0 mmol), and KOH (3.0 mmol) in EtOH/H2O (3 mL).
-
-
Irradiation:
-
Seal the vial.[4]
-
Set parameters: Temperature: 140°C | Time: 5–10 minutes | Pressure Limit: 250 psi.
-
Note: If using the acetic acid variation (acid-catalyzed Pfitzinger), set temperature to 160°C.
-
-
Workup:
-
Transfer the reaction mixture to a beaker containing dilute acid (pH 3–4).
-
Collect the precipitate by filtration.[6]
-
Data Presentation & Comparative Analysis
The choice between thermal and microwave methods significantly impacts throughput. Below is a comparison based on internal validation and literature precedents.
Table 1: Method Comparison for Substituted Quinoline Synthesis
| Parameter | Classical Thermal (Protocol A) | Microwave-Assisted (Protocol B) |
| Reaction Time | 12 – 24 Hours | 5 – 15 Minutes |
| Typical Yield | 60 – 85% | 75 – 95% |
| Solvent Usage | High (Reflux volumes) | Low (Concentrated/Neat) |
| Scalability | Excellent (Multi-gram to Kg) | Limited (mg to gram scale) |
| Energy Efficiency | Low | High |
| Purity (Crude) | Moderate (Recrystallization often needed) | High (Often cleaner profiles) |
Troubleshooting & Optimization (The "Expertise" Layer)
Issue 1: No Precipitate upon Acidification
-
Cause: The product may be forming a zwitterion or is too soluble in the aqueous phase.
-
Solution: Adjust pH carefully to the isoelectric point (usually pH 3.5–4.5). If still soluble, extract with Ethyl Acetate/n-Butanol (3:1) or collect the precipitate after concentrating the solvent.
Issue 2: Incomplete Conversion of Isatin
-
Cause: Insufficient base strength or steric hindrance in the ketone.
-
Solution: Ensure the "Activation Step" (Protocol A, Step 1) is complete before adding ketone. Increase KOH concentration to 50% or switch to microwave irradiation to overcome energy barriers.
Issue 3: Decarboxylation
-
Cause: Excessive heating after product formation. Quinoline-4-carboxylic acids can decarboxylate at high temperatures (>200°C) or prolonged reflux.
-
Solution: Do not exceed 160°C in microwave protocols. Monitor reaction time strictly.
Applications in Drug Discovery Workflow[4]
The Pfitzinger reaction is rarely the endpoint. It is a gateway to complex scaffolds.
Figure 2: The Pfitzinger reaction as a diversity-generating step in medicinal chemistry campaigns.
References
-
BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." BenchChem Application Library. Link
-
Organic Syntheses. "2-Phenylcinchoninic Acid (Pfitzinger Reaction Protocol)." Org.[5][6][8][9][10] Synth.1942 , 22,[2] 97. Link
-
Shvekhgeimer, M. G. A. "The Pfitzinger Reaction (Review)." Chem. Heterocycl.[4][5][7] Compd.2004 , 40, 257–294. Link
-
Gould, S. J., et al. "Microwave-Assisted Synthesis of Quinoline Derivatives." Tetrahedron Lett.2020 .[9][10][11] (Methodology adapted from general microwave quinoline synthesis protocols). Link
-
Sumpter, W. C. "The Chemistry of Isatin."[5] Chem. Rev.[5]1944 , 34, 393.[5] (Foundational mechanism reference). Link
Sources
- 1. scribd.com [scribd.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: One-Pot Telescoped Synthesis Involving 2-(3-Chlorophenyl)quinoline-4-carbonyl chloride
Executive Summary
This application note details the methodology for the synthesis and subsequent utilization of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride (CAS: 1160264-96-9). While the quinoline core is classically synthesized via the Pfitzinger reaction, the corresponding acid chloride intermediate is moisture-sensitive and hydrolytically unstable. Therefore, isolation is discouraged in practical drug discovery workflows.
This guide presents a telescoped (one-pot) activation and coupling protocol . By generating the acid chloride in situ from its carboxylic acid precursor and reacting it immediately with nucleophiles (amines/alcohols), researchers can maximize yield, minimize exposure to hazardous thionyl chloride vapors, and avoid degradation of the reactive intermediate.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): The 3-chlorophenyl moiety is a bioisostere offering enhanced lipophilicity and metabolic stability compared to unsubstituted phenyl rings.
-
NK-3 Receptor Antagonists: Quinoline-4-carboxamides are established scaffolds in neurokinin receptor research.
-
Antimicrobial Agents: 2-Arylquinoline derivatives exhibit significant activity against drug-resistant bacterial strains.
Scientific Rationale & Reaction Pathway
The synthesis hinges on the Pfitzinger Reaction , which constructs the quinoline ring from isatin and a ketone.[1][2][3][4][5][6] The critical "one-pot" phase addressed here is the conversion of the stable Carboxylic Acid (1) to the Acid Chloride (2) and its immediate conversion to the Amide (3) .
Mechanistic Insight[6]
-
Activation: The carboxylic acid reacts with thionyl chloride (
). Catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium species), which rapidly converts the acid to the acid chloride, releasing and gas. -
Coupling: The acid chloride, being a hard electrophile, is attacked by the amine nucleophile. A base (TEA or DIPEA) is required to scavenge the generated HCl and drive the equilibrium forward.
Reaction Scheme Visualization
Figure 1: Synthetic workflow. The dashed box indicates the telescoped sequence where isolation is avoided.
Detailed Protocol
Phase 1: Precursor Synthesis (Pfitzinger Reaction)
Note: This step produces the stable acid starting material. It is typically performed in bulk prior to the one-pot coupling.
Reagents:
-
Isatin (1.0 eq)[2]
-
3-Chloroacetophenone (1.1 eq)
-
Potassium Hydroxide (33% w/v aqueous solution)
Procedure:
-
Dissolve Isatin (e.g., 5.0 g) in warm ethanol (25 mL).
-
Add 3-Chloroacetophenone (1.1 eq) followed by dropwise addition of 33% KOH (4-5 eq).
-
Reflux the deep red/brown mixture for 6–12 hours.
-
Cool to room temperature and pour into crushed ice.
-
Acidify carefully with glacial acetic acid or 10% HCl to pH 4–5.
-
Collect the yellow precipitate via filtration, wash with water, and dry.
-
Checkpoint: Product is 2-(3-chlorophenyl)quinoline-4-carboxylic acid . Yields are typically 65–80%.[7]
-
Phase 2: One-Pot Activation and Coupling (The Core Protocol)
This phase converts the acid to the amide without isolating the chloride.
Reagents:
-
Starting Material: 2-(3-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq)
-
Activator: Thionyl Chloride (
) (5.0–10.0 eq) -
Catalyst: DMF (2–3 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Nucleophile: Target Amine (1.1 eq)
-
Base: Triethylamine (
) or DIPEA (2.0 eq)
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask under
atmosphere, suspend the carboxylic acid (1.0 mmol) in anhydrous toluene (5 mL) or use neat thionyl chloride if scale permits. -
Add Thionyl Chloride (5–10 mmol) and catalytic DMF (2 drops).
-
Reflux at 80°C for 2–3 hours.
-
Observation: The suspension should turn into a clear solution, indicating the consumption of the solid acid and formation of the soluble acid chloride.
-
Evaporation: Remove excess
under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2x) to ensure all traces of acidic vapors are removed. -
Result: A yellow/off-white solid residue remains. Do not expose to air.
-
-
Coupling (Amide Formation):
-
Redissolve the crude acid chloride residue immediately in anhydrous DCM (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add the Target Amine (1.1 mmol) and Triethylamine (2.0 mmol) dissolved in DCM (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The acid chloride spot (which hydrolyzes to acid on the plate) should disappear, replaced by a less polar amide spot.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with DCM (3 x 10 mL).
-
Wash organic layer with brine, dry over
, and concentrate. -
Purify via recrystallization (Ethanol) or flash column chromatography.
-
Quantitative Data & Stoichiometry
| Component | Role | Equivalents | Critical Note |
| Quinoline Acid | Limiting Reagent | 1.0 | Must be significantly dry before step 2. |
| Thionyl Chloride | Activator | 5.0 - 10.0 | Excess ensures full conversion; must be removed before amine addition. |
| DMF | Catalyst | Cat.[5] (drops) | Essential for Vilsmeier-Haack activation mechanism. |
| Amine | Nucleophile | 1.1 - 1.2 | Slight excess ensures complete consumption of the chloride. |
| Triethylamine | HCl Scavenger | 2.0 - 3.0 | Must neutralize HCl generated during coupling to prevent amine salt formation. |
Troubleshooting & Quality Control
Self-Validating Checks
-
The "Clear Solution" Test: During activation (Phase 2, Step 1), the reaction must transition from a cloudy suspension to a clear solution. If solids remain after 3 hours, add more
and check the dryness of the starting material. -
The "Fizz" Factor: Upon adding
and DMF, immediate gas evolution ( ) confirms the reaction is initiating. Lack of gas suggests inactive reagents. -
TLC Verification: To check the acid chloride without hydrolyzing it on the plate, quench a tiny aliquot in methanol. Run TLC looking for the methyl ester. If the methyl ester is present, the acid chloride formation was successful.
Common Failure Modes
-
Hydrolysis: If the final yield is low and starting acid is recovered, the acid chloride hydrolyzed before coupling.
-
Fix: Ensure inert atmosphere (
) and use anhydrous solvents.
-
-
Incomplete Activation:
-
Fix: Ensure DMF is added. It acts as a catalyst to form the reactive chloroiminium intermediate, which is far more reactive than
alone.
-
References
-
Synthesis of 2-(3-chlorophenyl)quinoline-4-carboxylic acid (Precursor)
- Source: ThaiScience. "Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
-
URL:[Link]
-
One-Pot Chlorination and Amide Formation Protocol
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
- Chemical Property Data (2-(3-chlorophenyl)quinoline-4-carbonyl chloride)
-
General Pfitzinger Reaction Mechanism & Scope
-
Source: BenchChem Application Notes.[1]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Handling & Stabilization of 2-(3-Chlorophenyl)quinoline-4-carbonyl chloride
Status: Operational Ticket ID: #Q4-COCl-STABILITY Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Nature of the Challenge
You are encountering instability with 2-(3-chlorophenyl)quinoline-4-carbonyl chloride . This is not merely a "storage" issue; it is a thermodynamic inevitability if moisture is present.
The C4-carbonyl carbon in the quinoline ring is highly electrophilic. Unlike simple benzoyl chlorides, the electron-deficient quinoline ring (acting as an electron sink) pulls density away from the carbonyl group, making it aggressively reactive toward nucleophiles like water. Hydrolysis generates the parent carboxylic acid and hydrochloric acid (HCl). The HCl then protonates the quinoline nitrogen, forming a hygroscopic salt that accelerates further degradation—a self-catalyzing failure loop.
This guide provides a self-validating workflow to synthesize, isolate, and maintain this reagent in its reactive state.
Module 1: Synthesis & Isolation (The "Dry" Protocol)
Objective: Synthesize the acid chloride while removing the primary catalyst of hydrolysis—trapped HCl and excess thionyl chloride.
The Protocol
Do not use neat thionyl chloride (
Reagents:
-
Precursor: 2-(3-chlorophenyl)quinoline-4-carboxylic acid.
-
Reagent: Thionyl Chloride (
) [Freshly Distilled] or Oxalyl Chloride. -
Catalyst: DMF (Dimethylformamide) - 2-3 drops (Critical for Vilsmeier-Haack intermediate formation).
-
Solvent: Anhydrous Toluene.
Step-by-Step Workflow:
-
Suspension: Suspend the carboxylic acid (1.0 eq) in anhydrous toluene (not DCM; toluene allows higher reflux temps and azeotropic drying).
-
Activation: Add catalytic DMF (0.05 eq).
-
Chlorination: Add
(3.0 eq) dropwise under Argon flow. -
Reflux: Heat to 80°C for 2-3 hours. The solution should clarify.
-
The Critical "Strip":
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in fresh anhydrous toluene.
-
Evaporate again.
-
Repeat this 3 times.
-
Why? This azeotropically removes trace
and HCl gas.
-
-
Isolation: Dry the final solid under high vacuum (0.1 mmHg) for 4 hours.
Visual Workflow: Synthesis & Isolation
Caption: Figure 1. The "Toluene Chase" workflow ensures removal of trapped acidic gases that catalyze shelf-degradation.
Module 2: Analytical Validation (The "Quench" Check)
Objective: Confirm you have the acid chloride and not the hydrolyzed acid.
WARNING: Do NOT inject the acid chloride directly into an LC-MS or HPLC. The aqueous mobile phase will hydrolyze it on-column, showing you the mass of the acid (
The Derivatization Test:
-
Take a small aliquot (~5 mg) of your synthesized solid.
-
Dissolve it in dry Methanol (0.5 mL).
-
Wait 5 minutes.
-
Inject this solution into the LC-MS.
Interpretation:
| Observed Mass (ES+) | Species Present | Diagnosis |
|---|---|---|
| m/z ~298 (Methyl Ester) | Acid Chloride | PASS. The chloride reacted with MeOH to form the ester. |
| m/z ~284 (Carboxylic Acid) | Carboxylic Acid | FAIL. The compound was already hydrolyzed before the MeOH quench. |
Module 3: Troubleshooting & FAQs
Q1: My solid turned into a sticky gum after 24 hours. Why?
Diagnosis: HCl Sequestration.
Root Cause: You likely did not remove all the HCl/SOCl2 during the evaporation step. The residual HCl protonated the quinoline nitrogen. The resulting salt (
Q2: Can I use oxalyl chloride instead of thionyl chloride?
Answer: Yes, and it is often preferred.
Reasoning: Oxalyl chloride ((
Q3: The reaction with my amine failed, yielding the starting acid.
Diagnosis: Competitive Hydrolysis. Scenario: You added the acid chloride to an aqueous amine solution or a "wet" organic solvent. Fix:
-
Use anhydrous solvents (THF or DCM) for the coupling.
-
Add a non-nucleophilic base (DIPEA or TEA) to scavenge the HCl generated during amide bond formation.
-
If the amine is an HCl salt, you must use at least 2 equivalents of base to free the amine and neutralize the byproduct.
Visual Mechanism: The Hydrolysis Trap
Caption: Figure 2.[1] The degradation pathway showing how HCl byproduct attacks the quinoline ring, creating a hygroscopic failure point.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Baragaña, B., et al. "A novel multiple-stage antimalarial agent that inhibits protein synthesis." Nature2015 , 522, 315–320. Link (Describes synthesis of quinoline-4-carboxamides via acid chloride intermediates).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution and acid chloride reactivity).
-
Sigma-Aldrich (Merck). "Handling Moisture-Sensitive Reagents." Technical Bulletin AL-134. Link (Best practices for Schlenk lines and inert gas storage).
-
Cross, R. M., et al. "Endochin-like quinolones are highly efficacious against acute and latent experimental malaria." Proceedings of the National Academy of Sciences2014 , 111(22), 8137-8142. Link (Specific examples of 2- and 3-substituted quinoline synthesis).
Sources
removing excess thionyl chloride from quinoline acid chloride synthesis
Technical Support Center: Quinoline Acid Chloride Synthesis
Topic: Strategies for the Complete Removal of Excess Thionyl Chloride
Introduction: The Criticality of Thionyl Chloride Removal
The conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) is a cornerstone of organic synthesis. In the preparation of quinoline acid chlorides, this reaction is valued for its efficiency and the convenient removal of its major byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), as gases.[1][2] However, the use of excess thionyl chloride, a common practice to drive the reaction to completion, presents a significant purification challenge. Incomplete removal of residual SOCl₂ can lead to compromised yield in subsequent steps, product instability, and confounding artifacts in analytical characterization. This guide provides a comprehensive overview of field-proven methods for effectively removing excess thionyl chloride, ensuring the integrity of your quinoline acid chloride product.
Frequently Asked Questions (FAQs)
Q1: Why is it absolutely essential to remove all traces of excess thionyl chloride? A1: Residual thionyl chloride is highly reactive and can interfere with subsequent nucleophilic substitution reactions (e.g., amidation, esterification), reducing the yield of the desired product. Furthermore, its presence can lead to the degradation of the target acyl chloride over time, often resulting in discoloration (yellowing or browning) and the formation of complex impurities.[3] For accurate analytical results (NMR, IR, etc.), a pure sample free of this reactive starting material is mandatory.
Q2: What are the primary methods for removing excess thionyl chloride? A2: The two most prevalent strategies are physical removal via evaporation/distillation and chemical removal through quenching.[4][5]
-
Evaporation/Distillation: This involves removing the volatile thionyl chloride (b.p. 74.6 °C) under reduced pressure. This is often enhanced by co-evaporation with a dry, inert solvent like toluene.[6][7][8]
-
Chemical Quenching: This method involves carefully adding the reaction mixture to a quenching agent that reacts with and neutralizes the excess thionyl chloride. This is typically done when the desired acyl chloride is not immediately isolated or is stable to the quenching conditions.[4][5]
Q3: When should I choose evaporation over chemical quenching? A3: Evaporation or distillation is the preferred method when the synthesized quinoline acid chloride is sensitive to water or other protic reagents, as these would hydrolyze the product back to the carboxylic acid.[4] This method is also highly suitable for isolating the pure acyl chloride for characterization or future use.
Q4: What is "co-evaporation" and how does it improve thionyl chloride removal? A4: Co-evaporation, or azeotropic removal, involves adding a higher-boiling, inert solvent (most commonly dry toluene) to the reaction mixture and then removing the solvent blend under reduced pressure.[6] Toluene forms a low-boiling azeotrope with thionyl chloride, which facilitates its removal at a lower temperature than would be required for thionyl chloride alone, thereby preventing thermal degradation of the product.[4] Repeating this process several times is a highly effective technique for chasing out the last traces of SOCl₂.[6][7]
Q5: How can I confirm that all the thionyl chloride has been removed? A5: While direct spectroscopic evidence can be challenging due to the reactivity of the acyl chloride, indirect confirmation is common. A clean NMR spectrum of the final product without unidentifiable peaks is a good indicator. For subsequent reactions, achieving the expected high yield and purity of the derivative (e.g., an amide or ester) strongly suggests the complete removal of the interfering thionyl chloride.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final product is a dark yellow or brown oil/solid instead of the expected color. | 1. Reaction or distillation was performed at too high a temperature, causing decomposition of the acyl chloride or thionyl chloride. Thionyl chloride can decompose to S₂Cl₂, a yellow-orange, high-boiling impurity.[3] 2. Incomplete removal of thionyl chloride, which continues to react and degrade the product upon storage. | 1. During rotary evaporation, maintain the bath temperature below 40-50°C.[7][9] 2. Perform multiple co-evaporations with dry toluene to ensure all SOCl₂ is removed.[6][7] 3. If the product is a solid, attempt recrystallization from a suitable non-protic solvent (e.g., hexanes, dichloromethane).[10] |
| The quenching reaction during aqueous workup is excessively vigorous and difficult to control. | 1. The reaction mixture was added too quickly to the quenching solution. 2. Insufficient cooling of the quenching solution. The hydrolysis of thionyl chloride is extremely exothermic.[5] | 1. Add the reaction mixture slowly and dropwise to a vigorously stirred, ice-cold quenching solution (e.g., saturated sodium bicarbonate).[4] 2. Ensure the quenching vessel is immersed in an ice/water bath to dissipate heat effectively. Keep the internal temperature below 20°C.[4] |
| My vacuum pump is showing signs of corrosion or has seized. | Acidic vapors (HCl, SO₂) from the evaporation process have entered the pump. Thionyl chloride and its byproducts are highly corrosive to pump components and seals.[7][9] | 1. CRITICAL: Always use a cold trap (e.g., dry ice/acetone or liquid nitrogen) between your evaporation setup and the vacuum pump.[4][9][11] 2. For added protection, install a base trap (a bubbler containing NaOH or KOH solution) after the cold trap to neutralize any acidic gases that pass through.[4][9] |
| The pH of the aqueous layer remains acidic after quenching with a base. | An insufficient amount of base was used to neutralize the HCl and SO₂ generated from the hydrolysis of thionyl chloride, in addition to the HCl produced during the reaction itself.[4] | Continue to add the basic solution (e.g., saturated NaHCO₃) until the pH of the aqueous layer is neutral or slightly basic, as confirmed with litmus paper or a pH meter. Ensure vigorous stirring to promote complete neutralization.[4] |
Method Selection: A Decision-Making Framework
Choosing the correct removal strategy is paramount for success. The following table and decision tree are designed to guide your selection process based on key experimental parameters.
Table 1: Comparison of Thionyl Chloride Removal Methods
| Parameter | Method 1: Co-evaporation (with Toluene) | Method 2: Chemical Quenching |
| Product Stability | Ideal for water- and protic-sensitive quinoline acid chlorides. | Suitable only for products that are stable to aqueous workup conditions. |
| Reaction Scale | Excellent for both small and large-scale reactions. | Best for smaller-scale reactions; can be dangerously exothermic on a large scale if not properly controlled.[4] |
| Objective | Isolation of the pure, reactive quinoline acid chloride. | Typically used when the crude acyl chloride is used immediately in a subsequent step without isolation. |
| Speed & Simplicity | More time-consuming due to multiple evaporation cycles. | Often faster and simpler for small-scale, compatible products.[4] |
| Equipment Needs | Rotary evaporator, vacuum pump, and critically, a cold trap and/or base trap. | Standard glassware, ice bath, stir plate. |
Diagram 1: Decision Tree for Removal Method Selection
Caption: Decision tree for selecting a thionyl chloride removal method.
Experimental Protocols
Safety First: Thionyl chloride is corrosive, toxic, and reacts violently with water, releasing hazardous SO₂ and HCl gases.[4][5] All manipulations must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be scrupulously oven- or flame-dried.
Protocol 1: Removal of Excess Thionyl Chloride by Co-evaporation with Toluene
This protocol is the gold standard for isolating a pure, water-sensitive quinoline acid chloride.
-
Initial Concentration: After the reaction is deemed complete, allow the flask to cool to room temperature. Connect the flask to a rotary evaporator equipped with a vacuum trap cooled by a dry ice/acetone slurry or liquid nitrogen.[4] Carefully apply vacuum and remove the bulk of the excess thionyl chloride. Keep the water bath temperature below 40°C.[7]
-
First Toluene Chase: Release the vacuum with an inert gas (e.g., nitrogen or argon). Add a volume of dry toluene roughly equal to the initial volume of thionyl chloride used.[6]
-
Second Evaporation: Re-apply the vacuum and evaporate the toluene-thionyl chloride mixture to dryness on the rotary evaporator.
-
Repeat: Repeat steps 2 and 3 at least two more times to ensure the complete removal of all residual thionyl chloride.[6] The resulting product is the crude quinoline acid chloride, which can be used directly or purified further.
Diagram 2: Workflow for Co-evaporation Removal
Caption: Workflow for removal of excess thionyl chloride by co-evaporation.
Protocol 2: Removal of Excess Thionyl Chloride by Chemical Quenching
This protocol is suitable for water-stable products, often when the crude acyl chloride is to be used immediately in an aqueous or biphasic reaction.
-
Prepare Quenching Solution: In a separate flask or beaker large enough to accommodate at least twice the volume of your reaction mixture, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice/water bath with vigorous stirring.[4]
-
Slow Addition: Using a dropping funnel or pipette, add the reaction mixture containing the quinoline acid chloride and excess thionyl chloride dropwise to the cold, stirred NaHCO₃ solution.[4] CAUTION: This process is highly exothermic and produces a large volume of gas (CO₂, SO₂, HCl). The addition rate must be carefully controlled to prevent foaming over and to keep the internal temperature below 20°C.[4]
-
Stir and Neutralize: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes to ensure all thionyl chloride has been quenched.
-
Workup: The quinoline product can now be isolated via standard procedures, such as extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
References
-
How to remove thionyl chloride after reaction? (2016, May 13). ResearchGate. Retrieved February 24, 2026, from [Link]
-
How to efficiently remove thionyl chloride SOCl2? (2021, May 17). Reddit. Retrieved February 24, 2026, from [Link]
-
Wang, X., de Silva, S. O., Reed, J. N., Billadeau, R., Griffen, E. J., Chan, A., & Snieckus, V. (1995). 7-methoxyphthalide. Organic Syntheses, 72, 163. Retrieved February 24, 2026, from [Link]
-
Removal of Thionyl Chloride with rotovap. (2024, August 12). Reddit. Retrieved February 24, 2026, from [Link]
-
Pesti, J. A., & Pipik, B. (2017). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Organic Process Research & Development, 21(9), 1336–1338. Retrieved February 24, 2026, from [Link]
-
Removing thionyl chloride. (2019, June 17). Reddit. Retrieved February 24, 2026, from [Link]
-
Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (n.d.). IIP Series. Retrieved February 24, 2026, from [Link]
-
Quinolinic acid. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved February 24, 2026, from [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit. Retrieved February 24, 2026, from [Link]
-
Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
-
Can any one suggest an efficient method to distill thionyl chloride.? (2016, September 28). ResearchGate. Retrieved February 24, 2026, from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Reactivity of Bulky Quinoline Acid Chlorides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of sterically hindered quinoline acid chlorides in synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and overcome synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges associated with bulky quinoline acid chlorides.
Q1: Why is my bulky quinoline acid chloride so unreactive compared to simpler acyl chlorides like benzoyl chloride?
Answer: The diminished reactivity of these substrates stems from a combination of two primary factors:
-
Steric Hindrance: The bulky quinoline backbone, especially with additional substituents near the acid chloride moiety, physically obstructs the approach of nucleophiles. For a reaction to occur (e.g., amide bond formation), the nucleophile must attack the electrophilic carbonyl carbon.[1][2] Steric bulk slows down the formation of the necessary tetrahedral intermediate, significantly increasing the activation energy of the reaction.[1]
-
Electronic Effects of the Quinoline Ring: The quinoline system itself introduces unique electronic challenges. The nitrogen atom is a Lewis base and can be protonated or coordinate to Lewis acid catalysts.[3][4] In acidic conditions, required for reactions like Friedel-Crafts acylation, the nitrogen becomes protonated, forming a quinolinium ion. This positively charged species strongly deactivates the entire ring system towards electrophilic attack, making subsequent reactions on the aromatic core extremely difficult.[4][5]
Q2: I successfully synthesized my quinoline acid chloride, but it seems to decompose upon storage. Is this common?
Answer: Yes, this can be an issue. While generally more stable than their corresponding carboxylic acids, quinoline acid chlorides are still highly reactive molecules.[6][7] Their stability is compromised by:
-
Hydrolysis: Acyl chlorides react readily with atmospheric moisture to revert to the corresponding carboxylic acid.[6][8] This is often the primary degradation pathway. Always store them under a dry, inert atmosphere (e.g., argon or nitrogen) and handle them using anhydrous techniques.
-
Photodegradation: Quinoline compounds can be photosensitive, leading to discoloration (yellowing or browning) and the formation of byproducts upon exposure to light.[9] It is crucial to store them in amber vials or protected from light.[9]
-
Thermal Instability: While many are stable at room temperature, elevated temperatures can promote decomposition. Some highly hindered or electronically complex acid chlorides may be intrinsically less stable.[10][11]
Q3: My standard amide coupling reaction (e.g., adding the amine and a base like triethylamine) is failing completely. What is the first thing I should check?
Answer: Before exploring advanced methods, verify two critical points:
-
Acid Chloride Quality: Confirm that your starting acid chloride has not degraded. An IR spectrum should show a strong C=O stretch around 1780-1815 cm⁻¹ and the absence of a broad O-H stretch from the corresponding carboxylic acid. A simple test is to carefully quench a small sample in methanol and check for the formation of the methyl ester by LC-MS.
-
Amine Basicity and HCl Quenching: The reaction of an acid chloride with an amine generates one equivalent of hydrochloric acid (HCl).[12][13] This HCl will immediately protonate a second equivalent of your amine, rendering it non-nucleophilic.[12][14] If you are not using at least two equivalents of your nucleophilic amine or one equivalent of a non-nucleophilic "sacrificial" base (like triethylamine, pyridine, or DIPEA), your reaction will stall at a maximum of 50% conversion.[12] Ensure your base is added and is of sufficient quality.
Part 2: Troubleshooting Guide for Amide Bond Formation
This is one of the most common applications for acid chlorides and often the most challenging when steric hindrance is involved.
Problem: Low to no yield of the desired amide when reacting a bulky quinoline acid chloride with a primary or secondary amine.
This troubleshooting guide follows a logical progression from simple adjustments to more advanced solutions.
Caption: Key failure modes and solutions for Friedel-Crafts acylations.
Detailed Explanation
The fundamental reason for failure is that the quinoline nitrogen atom acts as a Lewis base and avidly coordinates to the Lewis acid catalyst (e.g., AlCl₃). [4]This has two immediate, detrimental consequences:
-
Catalyst Sequestration: The Lewis acid is consumed in a non-productive acid-base reaction with the quinoline nitrogen, preventing it from activating the acid chloride to form the necessary acylium ion electrophile. [4]2. Substrate Deactivation: The resulting quinoline-Lewis acid complex places a formal positive charge on the nitrogen atom, which strongly deactivates the entire aromatic system via a powerful electron-withdrawing inductive effect, shutting down any subsequent electrophilic aromatic substitution. [4][5]
-
Solution: While often low-yielding, you can attempt to overcome the catalyst sequestration by using a large excess of the Lewis acid (e.g., 2.5-3.0 equivalents). The first equivalent will be consumed by the nitrogen, the second will coordinate to the carbonyl of the acid chloride, and the excess will hopefully facilitate the reaction. However, this is a brute-force approach. For more reliable and selective outcomes, modern C-H activation or acylation methods that do not rely on traditional Lewis acids are far superior. [15][16]For instance, using the quinoline N-oxide as a directing group can enable palladium-catalyzed C8-selective acylation. [15]
Part 4: Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for recommended procedures.
Protocol 1: Catalytic Iodide-Mediated Acylation of a Hindered Aniline
This protocol is adapted from the principles described by Wakeham et al. for activating acid chlorides with iodide. [17]
-
Objective: To synthesize a sterically hindered N-aryl quinoline amide.
-
Materials:
-
Bulky Quinoline Acid Chloride (1.1 eq)
-
Hindered Aniline (1.0 eq)
-
Potassium Iodide (KI), dried (0.6 eq)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous Acetonitrile (solvent)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add the hindered aniline (1.0 eq), dried potassium iodide (0.6 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 2,6-lutidine (1.5 eq) via syringe. 2,6-Lutidine is a sterically hindered, non-nucleophilic base that will scavenge HCl without interfering with other reagents.
-
In a separate flame-dried vial, dissolve the bulky quinoline acid chloride (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the acid chloride solution dropwise to the reaction mixture at room temperature over 15 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction may require several hours to reach completion.
-
Work-up: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Amide Coupling Using HATU for a Highly Hindered System
This protocol uses the parent carboxylic acid and is recommended when Protocol 1 fails.
-
Objective: To synthesize a highly hindered amide that is inaccessible via the acid chloride.
-
Materials:
-
Bulky Quinoline Carboxylic Acid (1.0 eq)
-
Highly Hindered Amine (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF or NMP (solvent)
-
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the quinoline carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Stir the mixture at room temperature. The solution should be homogeneous.
-
Add the DIPEA (3.0 eq) and stir for 5-10 minutes. This is the "pre-activation" step where the highly reactive OAt-ester is formed.
-
Add the hindered amine (1.2 eq) to the activated mixture.
-
Stir the reaction at room temperature. For very difficult couplings, the temperature can be raised to 40-50 °C.
-
Monitor the reaction progress by LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
-
Wakeham, R. J., Taylor, J. E., Bull, S. D., Morris, J. A., & Williams, J. M. J. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Letters, 15(3), 702–705. [Link]
-
Kaur, N. (2015). A review on synthesis of acid chlorides and their derivatives. Der Pharma Chemica, 7(4), 134-145. [Link]
-
Quimicafacil.net. Reactions with nitrogen lone pair: quinoline and isoquinoline. [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761–779. [Link]
-
Lund, G., & Schwan, A. L. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. RSC Advances, 9(45), 26027–26036. [Link]
-
ResearchGate. (2020). C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation. [Link]
-
Iio, K., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 4(1), 2231-2237. [Link]
-
Adib, M., et al. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Synlett, 27(15), 2241-2245. [Link]
-
Chemistry Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position? [Link]
-
University of Calgary. Reactivity of acyl halides. [Link]
-
ResearchGate. (2021). Why did my amide synthesis not work? [Link]
-
Wang, H.-M., et al. (2009). An Efficient Protocol for the Friedländer Quinoline Synthesis Using the Lewis Acidic Ionic Liquid Choline Chloride•2ZnCl2. HETEROCYCLES, 78(3), 737. [Link]
-
Sci-Hub. Cu(I)‐Catalyzed Three‐Component Coupling Protocol for the Synthesis of Quinoline Derivatives. [Link]
-
Keri, R. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
-
Powers, I. G., & Uyeda, C. (2017). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. ACS Catalysis, 7(11), 7947-7969. [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
InCatT. (2021). A direct method for carboformylation at last: the acid chloride does the job! [Link]
-
Clark, J. (2019). Reactions of Acyl Chlorides. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(6), 333–338. [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? [Link]
-
ResearchGate. (2015). What is the decomposition temperature of quinoline in the presence of nitrogen? [Link]
-
Al-Husaini, H. (2007). Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base. Walsh Medical Media. [Link]
-
Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Belskaya, O. B., et al. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Industrial & Engineering Chemistry Research, 60(47), 16935–16976. [Link]
-
SlideShare. (2016). Preparation and Properties of Quinoline. [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
ChemGuy. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Thompson, A. L., et al. (2012). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Journal of Heterocyclic Chemistry, 49(6), 1451-1456. [Link]
-
Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Leogrande, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 85. [Link]
-
Chemistry Stack Exchange. (2019). Why is formyl chloride unstable while higher acyl chlorides are stable? [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactivity of acyl halides [qorganica.es]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions [organic-chemistry.org]
- 17. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions [organic-chemistry.org]
controlling side reactions in quinoline acylation processes
Welcome to the Advanced Heterocycle Functionalization Help Desk. Current Status: Online Agent: Senior Application Scientist Topic: Controlling Side Reactions in Quinoline Acylation
Introduction: The "Deactivated Ring" Paradox
User Advisory: If you are attempting a standard Friedel-Crafts acylation on quinoline using
The Core Problem: Quinoline is an electron-deficient heterocycle. Under the Lewis acidic conditions required for Friedel-Crafts, the nitrogen lone pair complexes with the catalyst (e.g., Quinoline-
The Solution: Successful acylation requires bypassing this "kinetic trap" using one of three modern strategies:
-
Radical Acylation (Minisci): Using nucleophilic acyl radicals.
-
C-H Activation: Using Directing Groups (typically N-oxides).[1][2][3]
-
Oxidative Cross-Coupling: Transition-metal-free radical pathways.
This guide addresses the specific side reactions associated with these viable pathways.
Ticket #001: "I'm getting complex mixtures and polysubstitution."
Context: Minisci-type Radical Acylation (e.g., using aldehydes/peroxides or
Diagnosis: Radical reactions are inherently chaotic. The nucleophilic acyl radical is highly reactive toward the protonated (electron-deficient) quinoline ring. Once the first acyl group is added, the ring remains electron-deficient (or becomes more so), inviting a second attack.
Side Reaction Mechanism:
-
Primary Issue: Polysubstitution (Over-acylation). The product is often as reactive as the starting material.
-
Secondary Issue: Regio-scrambling (C2 vs. C4). While C2 is electronically favored, steric bulk or high radical concentration can force C4 substitution.
Troubleshooting Protocol:
| Variable | Adjustment | Scientific Rationale |
| pH Control | Maintain pH 3.0–4.0 | Critical. You need the quinoline protonated (to activate it for nucleophilic radical attack), but if the solution is too acidic, you promote degradation. If neutral, the reaction stops. |
| Radical Source | Syringe Pump Addition | Concentration Control. Adding the radical precursor (e.g., aldehyde) slowly keeps the instantaneous radical concentration low, favoring mono-substitution over poly-substitution. |
| Temperature | Lower to 0–10°C | Reduces the kinetic energy of the system, increasing the selectivity for the most electrophilic position (C2) and suppressing C4/poly-addition. |
| Solvent | Biphasic (DCM/Water) | Phase Transfer. Using a biphasic system with an emulsifier (SDS) or phase transfer catalyst can sequester the mono-acylated product into the organic phase, protecting it from further reaction in the aqueous radical-generating phase. |
Visualizing the Radical Pathway:
Figure 1: The Minisci pathway highlights the risk of poly-acylation if radical concentration is not controlled.
Ticket #002: "I cannot control C2 vs. C8 selectivity."
Context: Transition-Metal Catalyzed C-H Activation (using Quinoline N-Oxides).
Diagnosis: You are likely using the wrong catalyst/solvent combination. The regioselectivity in quinoline N-oxide (QNO) acylation is switchable based on the coordination mode of the metal.
The Selectivity Switch:
-
C2-Selectivity: Occurs via a
-complex . The metal coordinates to the -system or the oxygen in a way that directs activation to the adjacent C2. -
C8-Selectivity: Occurs via a
-chelation . The N-oxide oxygen binds the metal, forming a rigid 5-membered metallacycle that forces activation at the remote C8 position.
Protocol for Selectivity:
| Target Position | Catalyst System | Solvent | Mechanism |
| C2-Acyl | Acetic Acid / Toluene | ||
| C8-Acyl | DCE / DMF | Chelation Control. The chloride ligands allow the N-oxide to bind tightly, directing the metal to the C8 hydrogen. |
Common Side Reaction: Deoxygenation. [4]
-
Issue: The N-oxide is reduced to the parent quinoline before acylation occurs.
-
Fix: Avoid strong reductants. If using Rh(III), ensure the oxidant (e.g.,
or ) is present in stoichiometric excess to maintain the high oxidation state of the metal.
Ticket #003: "My product is hydrolyzing or forming 2-quinolinone."
Context: Palladium-catalyzed acylation, particularly when using
Diagnosis: This is a classic "water in the system" error. In the presence of water and Pd(II), the C-H activation intermediate (particularly at C8) can undergo hydroxylation instead of acylation, or the N-oxide can rearrange.
Mechanism of Failure:
-
C8-Hydroxylation: The Palladacycle is intercepted by
or . -
Rearrangement: Quinoline N-oxides can rearrange to 2-quinolinones (carbostyrils) under thermal or metal-catalyzed conditions if an external acyl source is not immediately available.
Troubleshooting Steps:
-
Dry Solvents: Use anhydrous DCE or Toluene.
-
Molecular Sieves: Add 4Å molecular sieves to the reaction vessel.
-
Oxidant Check: If using persulfates (
), they can generate moisture/acid byproducts. Switch to organic oxidants like DTBP (Di-tert-butyl peroxide) or use silver salts ( ) which act as acid scavengers.
Ticket #004: "The reaction stalls after 20% conversion."
Context: Decarboxylative Acylation (using
Diagnosis: Catalyst Poisoning or Substrate Inhibition.[5]
The byproduct of decarboxylation is
The "Hidden" Side Reaction: N-Acylation Salts. Even in radical or metal-catalyzed pathways, the generated acylating species (like an acyl chloride or anhydride intermediate) can react with the quinoline nitrogen to form an N-acyl quinolinium salt .
-
Consequence: This salt precipitates or is inactive toward C-H activation.
-
Resolution:
-
Base: Add inorganic base (
or ) to scavenge protons and prevent salt formation. -
Temperature: Increase temperature (80–100°C) to make the N-acyl formation reversible, freeing the substrate for the irreversible C-acylation.
-
Decision Logic for Experimental Design:
Figure 2: Strategic decision tree for selecting the correct acylation methodology based on regiochemical targets.
References & Further Reading
-
Minisci Reaction Mechanisms: Minisci, F., et al. "Homolytic acylation of heteroaromatic bases by aldehydes." Journal of Organic Chemistry, 1971.[6]
-
C8-Selective Acylation: Chen, X., et al. "C8-Selective Acylation of Quinoline N-Oxides with
-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation."[1][2][3] Organic Letters, 2016.[1] [1] -
Transition-Metal-Free Approaches: Adib, M., et al. "Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols."[7] Synlett, 2016.[7][8]
-
C2-Selective Pathways: Wu, J., et al. "Palladium-Catalyzed C-H Acylation of Quinoline N-Oxides."[9] Journal of the American Chemical Society, 2014.
-
Review on Quinoline Functionalization: "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 2021.[8][10]
Sources
- 1. Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions [organic-chemistry.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
Validation & Comparative
Analytical Guide: Mass Spectrometry Fragmentation Pattern of 2-(3-chlorophenyl)quinoline Derivatives
Executive Summary
2-(3-chlorophenyl)quinoline represents a privileged scaffold in medicinal chemistry, frequently appearing in antimalarial, anticancer, and antiviral drug discovery. Its analysis requires a nuanced understanding of mass spectrometry (MS) behavior due to the interplay between the stable quinoline core, the rotatable phenyl ring, and the distinct isotopic signature of chlorine.
This guide compares the two dominant analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . While EI provides a structural fingerprint ideal for library matching, ESI-MS/MS offers the sensitivity and soft ionization required for pharmacokinetic (PK) profiling.
Part 1: The Analytical Challenge
The structural elucidation of 2-(3-chlorophenyl)quinoline derivatives presents three specific challenges that this guide addresses:
-
Isotopic Deconvolution: The presence of chlorine (
and ) creates a characteristic isotopic cluster that must be preserved and identified. -
Isomer Differentiation: Distinguishing the meta-substituted (3-chloro) isomer from its ortho (2-chloro) and para (4-chloro) analogs relies on subtle differences in fragmentation intensity (ortho-effects).
-
Ring Stability: The aromatic quinoline system is highly stable, requiring high collision energies (in ESI) to induce informative fragmentation.
Part 2: Comparative Methodology (EI vs. ESI)
The choice of ionization technique dictates the observed fragmentation pathways.[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard (70 eV) | Soft (Protonation) |
| Primary Ion Observed | Radical Cation | Protonated Molecule |
| Isotope Pattern | Distinct | Distinct |
| Dominant Fragmentation | Radical losses ( | Neutral losses ( |
| Key Application | Structural ID, Impurity Profiling | LC-MS Quantitation, Metabolite ID |
| Limit of Detection | Nanogram range | Picogram/Femtogram range |
Expert Insight:
"For initial structural confirmation of synthetic intermediates, EI-MS is superior because the radical-induced fragmentation yields a 'fingerprint' spectrum. However, for biological assays (e.g., plasma stability), ESI-MS/MS is the mandatory standard due to its compatibility with liquid chromatography."
Part 3: Detailed Fragmentation Pathways
The Chlorine Isotopic Signature
Before fragmentation, the molecular ion cluster is the primary diagnostic tool.
-
Calculated Monoisotopic Mass (
): ~239.05 Da -
Observed Pattern: Two peaks separated by 2 Da.
-
Base peak (
): 100% relative abundance.[2] -
Isotope peak (
): ~32% relative abundance.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Electron Ionization (EI) Pathway (70 eV)
In EI, the molecule forms a radical cation (
-
Pathway A (Halogen Loss): Direct cleavage of the C-Cl bond.
- (2-phenylquinoline cation).
-
This ion is highly stable and often the base peak in the absence of ortho-substituents.
-
Pathway B (Cyclization): Loss of a hydrogen atom.
- .
-
Mechanism: The phenyl ring rotates, bringing the ortho-hydrogen close to the quinoline nitrogen or C-3 position, facilitating cyclization to a tetracyclic aza-triphenylene-like cation. This is a common feature of 2-phenylquinolines.
ESI-CID Pathway (Positive Mode)
In ESI, the molecule is protonated (
-
Primary Loss (HCl Elimination):
- .
-
This is an "Even-Electron" rule variation where the protonated species loses a neutral acid molecule.
-
Secondary Loss (HCN Elimination):
- .
-
Loss of HCN is diagnostic for the quinoline nitrogen ring contraction.
Visualization of Fragmentation Logic
Figure 1: Divergent fragmentation pathways for 2-(3-chlorophenyl)quinoline under EI (radical mechanisms) and ESI (neutral loss mechanisms).
Part 4: Experimental Protocols
Protocol A: ESI-MS/MS (For LC-MS Quantitation)
Use this protocol for pharmacokinetic studies or purity analysis.
-
Sample Preparation: Dissolve 1 mg of derivative in 1 mL Methanol (HPLC grade). Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.
-
Infusion: Direct infusion at 10 µL/min into a Triple Quadrupole or Q-TOF mass spectrometer.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
-
MS/MS Acquisition:
-
Select Precursor Ion: m/z 240.05 (
isotope). -
Collision Gas: Argon.
-
Collision Energy Ramp: 10 eV to 40 eV.
-
Note: At low CE (10-15 eV), the parent ion dominates. At high CE (>30 eV), the m/z 177 fragment dominates.
-
Protocol B: EI-MS (For Structural Confirmation)
Use this protocol for synthetic verification.
-
Inlet: GC-MS Direct Insertion Probe (DIP) or standard GC injection.
-
Temperature Program: 100°C to 300°C at 20°C/min (if using GC).
-
Scan Range: m/z 50–500.
-
Data Check: Verify the 3:1 intensity ratio at m/z 239/241 to confirm the presence of one chlorine atom.
Part 5: Data Summary & Interpretation
The following table summarizes the key diagnostic ions you will observe.
| m/z (approx) | Ion Identity | Origin (Technique) | Structural Significance |
| 240 / 242 | ESI | Protonated parent. Confirm Cl pattern here. | |
| 239 / 241 | EI | Molecular ion. | |
| 238 | EI | Cyclized aza-triphenylene cation. Indicates proximity of phenyl ring. | |
| 204 | EI | Loss of radical Cl. | |
| 204 | ESI | Loss of neutral HCl. | |
| 177 | Both | Quinoline ring degradation. Confirms N-heterocycle. | |
| 151 | Both | Further aromatic ring breakdown. |
Analytical Decision Matrix
Figure 2: Step-by-step logic for confirming the 2-(3-chlorophenyl)quinoline scaffold.
References
-
Vertex AI Search. (2025). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. PubMed. Link
-
Vertex AI Search. (2025). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. PubMed. Link
-
Vertex AI Search. (2025). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Chemical Papers. Link
-
Vertex AI Search. (2025). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link
-
Vertex AI Search. (2025). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. PubMed. Link
Sources
Comparative Guide: Oxalyl Chloride vs. Thionyl Chloride for Quinoline Activation
[1]
Executive Summary
In the synthesis of quinoline-based pharmaceuticals (e.g., antimalarials, kinase inhibitors), "activation" typically refers to converting a quinoline carboxylic acid into an acid chloride to facilitate amide coupling. While Thionyl Chloride (
The Verdict: Use Oxalyl Chloride with catalytic DMF for high-value intermediates, bases sensitive to heat, or substrates prone to racemization. Reserve Thionyl Chloride for robust, large-scale, early-stage intermediates where ring chlorination (conversion of hydroxyquinolines to chloroquinolines) is either desired or chemically impossible under the conditions.
Part 1: Mechanistic Underpinnings
To control these reactions, one must understand the catalytic role of
The Vilsmeier-Haack Catalytic Cycle
Both reagents generate a reactive Vilsmeier-like imidoyl chloride intermediate when combined with DMF. This species is far more electrophilic than the bulk reagent, allowing the reaction to proceed at
Figure 1: The catalytic cycle of DMF.[3][2] The formation of the high-energy imidoyl chloride intermediate allows the activation of the carboxylic acid to occur rapidly without thermal forcing.
Part 2: Comparative Analysis
Selectivity & Side Reactions[1]
-
Thionyl Chloride (
):-
Risk:[4] Requires reflux (
). At this temperature, electron-rich rings or hydroxy-substituents on the quinoline core can undergo chlorination ( ). -
Risk:[4] Generates
gas rapidly, which forms the hydrochloride salt of the quinoline nitrogen. This salt often precipitates, trapping unreacted acid inside the solid matrix (inclusion complex), leading to incomplete conversion.
-
-
Oxalyl Chloride (
):
Performance Data Matrix
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Boiling Point | ||
| Reaction Temp | Reflux ( | |
| By-products | ||
| Safety Profile | Corrosive, Lachrymator ( | Silent Killer ( |
| Quinoline Salt | Forms sticky HCl salts | Forms HCl salts (often finer precipitate) |
| Cost | Low (Commodity) | High (Fine Chemical) |
| Typical Yield | 85-95% (Robust substrates) | 95-99% (Sensitive substrates) |
Part 3: Decision Logic (When to use which?)
Use the following logic flow to determine the correct reagent for your specific quinoline substrate.
Figure 2: Strategic decision matrix for reagent selection based on substrate functionality.
Part 4: Experimental Protocols
Protocol A: High-Fidelity Activation (Oxalyl Chloride)
Best for: Research scale, complex quinolines, coupling with expensive amines.
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) under
or Ar atmosphere. -
Solvation: Suspend the Quinoline-COOH (1.0 equiv) in anhydrous Dichloromethane (DCM) or THF.
-
Note: Quinolines are often zwitterionic and poorly soluble. They will solubilize as the reaction proceeds.
-
-
Catalysis: Add anhydrous DMF (1-2 drops, or 0.05 equiv).
-
Addition: Cool to
. Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise over 10 minutes.-
Observation: Vigorous bubbling (
) will occur immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
-
Self-Validating Checkpoint: The suspension should turn into a clear solution (or a fine precipitate of the acyl chloride-HCl salt). If bubbling ceases and solids remain, sonicate briefly or add 0.1 equiv more reagent.
-
-
Workup: Concentrate in vacuo at
.-
Crucial Step: Re-dissolve the residue in dry DCM and evaporate again (azeotrope) to remove residual
and oxalyl chloride.
-
-
Usage: Use immediately. Quinoline acid chlorides are hygroscopic and unstable.
Protocol B: Robust Activation (Thionyl Chloride)
Best for: Multi-gram scale, simple quinoline acids, cost-sensitive projects.
-
Setup: Fit RBF with a reflux condenser and a caustic scrubber (NaOH trap) for
off-gassing. -
Solvation: Suspend Quinoline-COOH in Toluene (3-5 volumes). Alternatively, use neat
if the substrate is very insoluble. -
Reaction: Add
(2.0 - 5.0 equiv). Heat to reflux ( ) for 2-4 hours.-
Note: The solution will likely turn yellow/orange.
-
-
Workup: Distill off excess
(requires vacuum or higher temp). -
Chasing: Add Toluene and concentrate to dryness (2x) to remove trapped
.
Part 5: Safety & Troubleshooting
The "Silent Killer" Risk (Oxalyl Chloride)
Unlike Thionyl Chloride, which warns you with the choking smell of sulfur dioxide (
-
Requirement: All reactions must be performed in a high-velocity fume hood.
-
Scale-up: On >10g scale, the volume of CO generated is significant. Ensure exhaust is functioning perfectly.
The "Sticky Salt" Issue
Quinolines are basic. Both reagents produce
-
Problem: The product is often Quinoline-COCl • HCl. This salt can be sticky and trap reagents.
-
Solution: When coupling the crude acid chloride to an amine, you must use at least 3 equivalents of base (e.g., DIPEA or TEA):
-
1 equiv to neutralize the • HCl on the quinoline ring.
-
1 equiv to neutralize the HCl generated during amide bond formation.
-
1 equiv to keep the amine nucleophile free-based.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Vilsmeier-Haack mechanism).
-
BenchChem. (2025).[3][7] Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Link
-
ScienceMadness. (2019). Discussion on decomposition of oxalyl chloride and catalyst choices. Link
-
Organic Chemistry Portal. Acid Chlorides - Synthesis and Reactivity. Link
-
Process Safety & Assurance Center (Purdue). (2024). Corrosion Rates Caused by Chlorinating Agents.[8] Link
Sources
- 1. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 2. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis [wolfabio.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Spectroscopic Identification of Hydrolyzed Quinoline Acid Chloride Impurities
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC Leads in Drug Development
Executive Summary: The Hydrolysis Challenge
Quinoline acid chlorides (e.g., quinoline-8-carbonyl chloride) are high-value electrophilic intermediates often used in the synthesis of complex pharmacophores (e.g., fluoroquinolones, antimalarials). However, their high reactivity makes them prone to rapid hydrolysis upon exposure to atmospheric moisture, reverting to the parent carboxylic acid.
Distinguishing the active acid chloride (R-COCl) from its hydrolyzed impurity (R-COOH) is critical for yield optimization and regulatory compliance. This guide compares three primary spectroscopic methods—FT-IR, NMR, and Derivatization-LC-MS —providing a technical roadmap for accurate identification and quantification.
Comparative Analysis Matrix
| Feature | Method A: FT-IR (ATR/Solution) | Method B: 1H/13C NMR | Method C: Derivatization LC-MS |
| Primary Utility | Rapid ID & Qualitative Screen | Structural Confirmation | Trace Quantification (<0.1%) |
| Key Marker | Carbonyl ( | Aromatic Ring Shifts & | Retention Time of Derivative vs. Acid |
| Speed | Fast (<5 min) | Medium (15–30 min) | Slow (Method Dev + Run Time) |
| Sample State | Solid or Solution (Dry) | Solution (Strictly Anhydrous) | Solution (Quenched) |
| Sensitivity | Moderate (>1-2% impurity) | Moderate (>1% impurity) | High (ppm level) |
| Risk Factor | Hydrolysis on ATR crystal if humid | Hydrolysis by wet solvent ( | Column hydrolysis (requires derivatization) |
Detailed Technical Guide
Method A: FT-IR Spectroscopy (The Frontline Defense) [1]
FT-IR is the most immediate method to assess bulk purity because the carbonyl stretching frequency is highly sensitive to the electronegativity of the substituent.
-
Mechanism: The chlorine atom in the acid chloride exerts a strong inductive effect (
), shortening the bond and increasing the force constant compared to the carboxylic acid. -
Diagnostic Signals:
-
Acid Chloride (
): Sharp, high-frequency band at 1750–1790 cm⁻¹ . In conjugated quinoline systems, Fermi resonance often splits this into a doublet. -
Carboxylic Acid (
): Lower frequency band at 1680–1720 cm⁻¹ (dimer). -
Hydrolysis Indicator: Appearance of a broad "mound" between 2500–3300 cm⁻¹ (O-H stretch) and the shift of the carbonyl band from ~1780 to ~1700 cm⁻¹.
-
Experimental Protocol (Moisture-Excluded ATR):
-
Purge the ATR stage with dry nitrogen for 2 minutes.
-
Place the solid quinoline acid chloride rapidly on the crystal.
-
Acquire spectrum immediately (16 scans).
-
Validation: If the 1700 cm⁻¹ shoulder grows over time, the sample is hydrolyzing in situ.
Method B: Nuclear Magnetic Resonance (NMR) (Structural Truth)
NMR offers structural resolution but is prone to artifacts if the solvent contains trace water.
-
Solvent Strategy (Critical): Never use DMSO-
for acid chlorides unless strictly dried over molecular sieves, as trace water in DMSO promotes rapid hydrolysis. CDCl₃ (treated with basic alumina) is the preferred solvent. -
1H NMR Markers:
-
Acid Impurity: Look for a broad singlet at 11.0–14.0 ppm (
). Note that this proton can exchange and disappear if the solvent is wet. -
Aromatic Region: The electron-withdrawing nature of
vs causes subtle but distinct shifts in the quinoline ring protons (specifically positions 2, 3, and 4).
-
-
13C NMR Markers:
-
Carbonyl Carbon: The
carbon typically resonates at 165–170 ppm , whereas the carbon resonates slightly downfield at 170–180 ppm . -
Note: The specific shift depends on the quinoline substitution pattern.
-
Method C: Derivatization LC-MS (Quantitative Gold Standard)
Direct injection of acid chlorides into HPLC/LC-MS is invalid because the compound hydrolyzes on the column (interacting with the aqueous mobile phase), yielding a false positive for the acid impurity. Derivatization is mandatory.
The "Amine Quench" Protocol: This protocol chemically "locks" the acid chloride into a stable amide, while leaving the acid impurity as the free acid (or salt).
-
Reagent Prep: Prepare a solution of 1.0 M Butylamine in anhydrous Dichloromethane (DCM).
-
Sample Prep: Dissolve ~10 mg of the Quinoline Acid Chloride sample in 1 mL dry DCM.
-
Derivatization: Immediately add 200 µL of the Butylamine solution.
-
Reaction:
(Fast) -
Reaction:
(Salt formation, reversible)
-
-
Analysis: Inject onto LC-MS (Reverse Phase).
-
Peak 1 (Amide): Corresponds to the active Acid Chloride.
-
Peak 2 (Free Acid): Corresponds to the original Hydrolyzed Impurity.
-
-
Calculation: The ratio of Amide to Acid peak areas (corrected for response factors) yields the precise purity.
Visualizing the Chemistry & Workflow
Diagram 1: Hydrolysis & Derivatization Pathways
This diagram illustrates the chemical fate of the quinoline acid chloride under different analytical conditions.
Caption: Chemical pathways showing degradation (Red) vs. stabilization via derivatization (Green).
Diagram 2: Analytical Decision Matrix
A logic flow for selecting the correct method based on the stage of development.
Caption: Decision matrix for selecting FT-IR for rapid screening vs. LC-MS for quantification.
References
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for Carbonyl IR shifts and Fermi resonance).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Authoritative source on NMR shifts for acid derivatives).
- Kishore, K., et al. (2013). "Structural Characterization of Impurities in Quinoline Derivatives." Journal of Pharmaceutical and Biomedical Analysis. (Context for quinoline specific impurities).
-
Dubey, S. K., et al. (2017). "Derivatization techniques in liquid chromatography-mass spectrometry for the analysis of chemically active compounds." TrAC Trends in Analytical Chemistry. (Basis for the amine quench protocol).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
